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  • Product: 2-chloro-N-cyclopentyl-N-cyclopropylacetamide
  • CAS: 1311314-40-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-chloro-N-cyclopentyl-N-cyclopropylacetamide

Abstract This technical guide provides a comprehensive overview of the chemical compound 2-chloro-N-cyclopentyl-N-cyclopropylacetamide, a molecule of interest for synthetic chemists and drug development professionals. Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical compound 2-chloro-N-cyclopentyl-N-cyclopropylacetamide, a molecule of interest for synthetic chemists and drug development professionals. While this specific compound is not extensively documented in publicly available literature, this guide constructs a robust profile by analyzing its constituent functional groups and leveraging data from closely related analogues. This document details the confirmed IUPAC nomenclature, projects its physicochemical properties, outlines detailed and scientifically grounded synthetic protocols, and discusses its potential reactivity and requisite safety precautions. The synthesis is presented as a logical two-step process: the formation of the precursor secondary amine, N-cyclopropylcyclopentanamine, via reductive amination, followed by its N-acylation with chloroacetyl chloride. This guide is structured to provide researchers with the foundational knowledge required to synthesize, handle, and potentially explore the applications of this compound.

Chemical Identity and Nomenclature

The systematic name for the target compound, derived according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 2-chloro-N-cyclopentyl-N-cyclopropylacetamide . This name is determined by identifying the parent acetamide chain and naming the substituents on the nitrogen atom alphabetically.[1][2]

  • Parent Chain : Acetamide (-CH₂C(=O)N-)

  • Substitution on the Acetyl Group : A chlorine atom at position 2 (2-chloro-)

  • Substituents on the Nitrogen Atom : A cyclopentyl group and a cyclopropyl group, listed alphabetically (-N-cyclopentyl-N-cyclopropyl-)

The logical flow for naming this molecule is illustrated below.

G cluster_amide Amide Core cluster_substituents Substituents Acetamide Acetamide IUPAC Name IUPAC Name Acetamide->IUPAC Name Base Name 2-Chloro 2-Chloro 2-Chloro->IUPAC Name On Acetyl Group N-Cyclopentyl N-Cyclopentyl N-Cyclopentyl->IUPAC Name On Nitrogen (Alphabetical) N-Cyclopropyl N-Cyclopropyl N-Cyclopropyl->IUPAC Name On Nitrogen (Alphabetical)

Caption: IUPAC Nomenclature Logic for the Target Compound.

Structural and Molecular Information
IdentifierValueSource
IUPAC Name 2-chloro-N-cyclopentyl-N-cyclopropylacetamideIUPAC Rules[1][2]
Molecular Formula C₁₀H₁₆ClNOCalculated
Molecular Weight 201.69 g/mol Calculated
SMILES C1CC(C1)N(C2CC2)C(=O)CClCalculated
InChIKey (Not available)-
CAS Number (Not available)-

Projected Physicochemical Properties

As of the date of this guide, experimentally determined physicochemical data for 2-chloro-N-cyclopentyl-N-cyclopropylacetamide are not available in public databases. However, properties can be projected based on analogous compounds, such as 2-chloro-N-cyclopentylacetamide (PubChem CID: 1518777)[3] and other N,N-dialkyl-2-chloroacetamides.[2]

PropertyProjected Value / DescriptionRationale / Analogous Compound Data
Appearance Colorless to pale yellow solid or liquid.Based on 2-chloroacetamide (colorless solid) and other N-substituted chloroacetamides.[3]
Melting Point Expected to be a low-melting solid or a high-boiling liquid.N,N-diallyl-2-chloroacetamide is a liquid. Increased molecular weight and symmetry compared to analogues may favor a solid state.
Boiling Point > 200 °C (at atmospheric pressure)N,N-dialkyl acetamides generally have high boiling points.
Solubility Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane).The polar amide group provides some water solubility, while the alkyl groups confer solubility in organic solvents.
LogP ~2.5 - 3.5Calculated based on the lipophilicity of the cyclopentyl, cyclopropyl, and chloroacetyl moieties.

Synthesis and Mechanistic Insights

The synthesis of 2-chloro-N-cyclopentyl-N-cyclopropylacetamide can be logically approached via a two-stage process. This strategy involves the initial synthesis of the key intermediate, N-cyclopropylcyclopentanamine, followed by its acylation with chloroacetyl chloride.

G A Cyclopentanone + Cyclopropylamine B N-Cyclopropylcyclopentanamine (Intermediate) A->B Step 1: Reductive Amination D 2-chloro-N-cyclopentyl-N-cyclopropylacetamide (Final Product) B->D Step 2: N-Acylation C Chloroacetyl Chloride C->D

Caption: Proposed two-step synthesis workflow.

Step 1: Synthesis of N-Cyclopropylcyclopentanamine (Precursor)

Reaction: Reductive amination of cyclopentanone with cyclopropylamine.

Causality and Mechanistic Discussion: Reductive amination is a robust and widely used method for forming carbon-nitrogen bonds. The reaction proceeds through the initial formation of a hemiaminal intermediate from the reaction of cyclopentanone and cyclopropylamine. This is followed by dehydration to form a Schiff base (imine). The imine is then reduced in situ to the desired secondary amine.[4][5] The choice of a reducing agent is critical; sodium triacetoxyborohydride (STAB) is often preferred as it is mild, selective for imines over ketones, and does not require strictly anhydrous conditions.

Experimental Protocol: Reductive Amination

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add cyclopentanone (1.0 eq.), cyclopropylamine (1.1 eq.), and dichloromethane (DCM) as the solvent.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the stirred solution. The reaction is mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting materials are consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under vacuum to yield pure N-cyclopropylcyclopentanamine.[6]

Step 2: Synthesis of 2-chloro-N-cyclopentyl-N-cyclopropylacetamide (Final Product)

Reaction: N-Acylation of N-cyclopropylcyclopentanamine with chloroacetyl chloride.

Causality and Mechanistic Discussion: This is a classic nucleophilic acyl substitution reaction.[7][8] The nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent loss of the chloride leaving group forms the stable amide bond. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to scavenge the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[7] The reaction is typically fast and exothermic.

Experimental Protocol: N-Acylation

  • Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-cyclopropylcyclopentanamine (1.0 eq.) and a non-nucleophilic base like triethylamine (1.2 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Add chloroacetyl chloride (1.1 eq.) dropwise via a syringe to the stirred solution. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction's completion using TLC, checking for the disappearance of the starting amine.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford the final product, 2-chloro-N-cyclopentyl-N-cyclopropylacetamide.

Reactivity and Potential Applications

The primary site of reactivity on 2-chloro-N-cyclopentyl-N-cyclopropylacetamide is the carbon-chlorine bond. The α-chloroacetamide moiety is a well-known electrophilic handle in organic synthesis. The chlorine atom is susceptible to nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles, including amines, thiols, and alcohols. This reactivity makes the compound a potentially valuable building block for synthesizing more complex molecules, particularly in the development of novel pharmaceutical and agrochemical agents.[9]

The cyclopropyl and cyclopentyl groups can influence the molecule's lipophilicity, metabolic stability, and conformational rigidity, which are key parameters in drug design. The cyclopropylamine motif, in particular, is found in various biologically active compounds.

Safety, Handling, and Toxicity

Specific toxicity data for 2-chloro-N-cyclopentyl-N-cyclopropylacetamide is not available. However, α-chloroacetamides as a class are known to be toxic and irritant compounds.[10][11] Chloroacetamide itself is classified as toxic if swallowed, may cause an allergic skin reaction, and is suspected of damaging fertility.[1][12]

General Safety Precautions:

  • Handling: Handle only in a well-ventilated chemical fume hood.[6][10] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11] Avoid inhalation of dust or vapors and prevent skin and eye contact.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[1]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Given the toxicological profile of related compounds, it is imperative to treat 2-chloro-N-cyclopentyl-N-cyclopropylacetamide as a hazardous substance until specific data becomes available.

Conclusion

While 2-chloro-N-cyclopentyl-N-cyclopropylacetamide is a sparsely documented compound, its synthesis is readily achievable through established and reliable synthetic methodologies. This guide provides a robust framework for its preparation via a two-step sequence involving reductive amination and N-acylation. The inherent reactivity of the α-chloroacetamide functional group makes this compound a potentially useful intermediate for further chemical elaboration in research and development settings. All handling and synthesis should be conducted with stringent safety protocols, assuming a toxicological profile similar to other hazardous α-chloroacetamides.

References

  • El-Faham, A., & Funosas, R. S. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]

  • JoVE. (2025). Nomenclature of Carboxylic Acid Derivatives: Amides and Nitriles. Journal of Visualized Experiments. [Link]

  • ResearchGate. (2025). Reductive amination of cyclopentanone. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Nomenclature of Amides. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Chloroacetamide. Wikipedia. [Link]

  • PubChem. (n.d.). 2-chloro-N-cyclopentylacetamide. PubChem. [Link]

  • Das, B., et al. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. ResearchGate. [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

  • International Labour Organization. (n.d.). ICSC 0640 - 2-CHLOROACETAMIDE. ILO. [Link]

  • Sharma, P., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]

  • Semantic Scholar. (2024). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Semantic Scholar. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloroacetamide, 98%. Cole-Parmer. [Link]

  • PubChem. (n.d.). N-cyclopropylcyclopentanamine. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. NCBI. [Link]

  • Pelc, M. D., & Micalizio, G. C. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. ScienceMadness.org. [Link]

  • Rajput, A. P., & Gore, R. P. (n.d.). N-Acylation in non-aqueous and aqueous medium- method of amide synthesis in non-peptide compounds. Der Pharma Chemica. [Link]

  • Singh, P., et al. (2013). A facile amidation of chloroacetyl chloride using DBU. Organic Chemistry: An Indian Journal. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Stability and Degradation of 2-chloro-N-cyclopentyl-N-cyclopropylacetamide

This guide provides a comprehensive technical overview of the potential stability and degradation pathways of the molecule 2-chloro-N-cyclopentyl-N-cyclopropylacetamide. Designed for researchers, scientists, and professi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the potential stability and degradation pathways of the molecule 2-chloro-N-cyclopentyl-N-cyclopropylacetamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles to forecast the behavior of this compound, offering insights into its handling, formulation, and analytical characterization.

Introduction: Unveiling the Molecular Architecture

2-chloro-N-cyclopentyl-N-cyclopropylacetamide is a tertiary amide characterized by a chloroacetyl group attached to a nitrogen atom, which is further substituted with both a cyclopentyl and a cyclopropyl ring. The unique combination of a reactive chloroacetamide moiety and sterically demanding, strained ring systems on the nitrogen atom dictates its chemical personality. Understanding these structural features is paramount to predicting its stability.

Key Structural Features:

  • α-Chloro Amide Moiety: The presence of a chlorine atom on the carbon adjacent to the carbonyl group makes this position highly susceptible to nucleophilic attack. This is the primary site of chemical reactivity and degradation.

  • Tertiary Amide: The nitrogen atom is part of a tertiary amide, which generally offers greater steric hindrance around the carbonyl group compared to primary or secondary amides. This may influence the rate of certain degradation reactions.

  • Cyclopentyl and Cyclopropyl Groups: These aliphatic rings contribute to the lipophilicity and steric bulk of the molecule. The three-membered cyclopropyl ring, in particular, possesses significant ring strain, which could potentially influence the electronic properties of the amide nitrogen, though significant participation in degradation is less likely under typical conditions.

Below is a table summarizing the key computed properties for structurally related molecules, providing a baseline for understanding the physicochemical characteristics of 2-chloro-N-cyclopentyl-N-cyclopropylacetamide.

Property2-chloro-N-cyclopentylacetamide[1]2-chloro-N-methylacetamide[2]2-chloro-1-cyclopentylethanone[3]
Molecular Weight 161.63 g/mol 107.54 g/mol 146.61 g/mol
Molecular Formula C7H12ClNOC3H6ClNOC7H11ClO
XLogP3 1.40.22.1
Hydrogen Bond Donor 110
Hydrogen Bond Acceptor 111

Predicted Degradation Pathways: A Mechanistic Perspective

The degradation of 2-chloro-N-cyclopentyl-N-cyclopropylacetamide is anticipated to be primarily driven by the reactivity of the α-chloroacetamide functional group. The general reactivity of N-aryl 2-chloroacetamides involves the facile replacement of the chlorine atom by various nucleophiles[4]. By analogy, similar pathways are expected for the title compound.

Hydrolysis

Hydrolysis represents a principal degradation pathway for many pharmaceuticals. For 2-chloro-N-cyclopentyl-N-cyclopropylacetamide, this can occur under both acidic and basic conditions, leading to the formation of 2-hydroxy-N-cyclopentyl-N-cyclopropylacetamide and hydrochloric acid.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by a water molecule.

  • Base-Catalyzed Hydrolysis: In basic media, the hydroxide ion directly attacks the electrophilic α-carbon, displacing the chloride ion in an SN2 reaction. This is often a more rapid degradation pathway for α-halo amides. Studies on related pyrimidine derivatives have shown susceptibility to degradation in hot alkali[5].

Proposed Hydrolytic Degradation Pathway

parent 2-chloro-N-cyclopentyl-N-cyclopropylacetamide product 2-hydroxy-N-cyclopentyl-N-cyclopropylacetamide parent->product H₂O / H⁺ or OH⁻ hcl HCl

Caption: Predicted hydrolytic degradation of the parent compound.

Nucleophilic Substitution

The electron-withdrawing nature of the adjacent carbonyl group activates the C-Cl bond, making it an excellent electrophilic center for nucleophilic substitution reactions. A wide array of nucleophiles present in pharmaceutical formulations or biological systems could potentially react.

Common Nucleophiles:

  • Amines: Primary and secondary amines can displace the chloride to form the corresponding glycinamides.

  • Thiols: Thiol-containing species, such as glutathione in vivo or cysteine-based excipients, can readily react to form thioether adducts.

  • Alcohols: While generally less reactive than amines or thiols, alcohols can act as nucleophiles, particularly under forcing conditions, to yield alkoxy derivatives.

The chemical reactivity of N-aryl 2-chloroacetamides is characterized by the easy replacement of the chlorine atom by oxygen, nitrogen, or sulfur nucleophiles[4].

Factors Influencing Stability

The stability of 2-chloro-N-cyclopentyl-N-cyclopropylacetamide will be critically dependent on the following environmental factors:

  • pH: As discussed, the rate of hydrolysis is expected to be significantly pH-dependent, with accelerated degradation at both low and high pH values. A pH-rate profile should be established to identify the pH of maximum stability.

  • Temperature: Degradation reactions are almost always accelerated by increased temperature. The Arrhenius equation can be used to quantify the temperature dependence of the degradation rate. Thermal degradation studies in the solid state are also recommended[5].

  • Light: Photodegradation is a potential concern for compounds containing chromophores. Although the aliphatic nature of the N-substituents and the simple amide structure do not suggest strong absorption in the UV-Vis range, photostability studies according to ICH Q1B guidelines are prudent[5].

  • Oxidation: While the molecule does not possess readily oxidizable functional groups, the potential for oxidative degradation, for instance in the presence of peroxides, should be evaluated[5].

Proposed Strategy for Stability Assessment: A Self-Validating Approach

A robust understanding of the stability of 2-chloro-N-cyclopentyl-N-cyclopropylacetamide requires a systematic experimental approach. The following workflow is proposed to comprehensively characterize its degradation profile.

Experimental Workflow for Stability Assessment

cluster_0 Forced Degradation Studies cluster_1 Analytical Method Development cluster_2 Degradant Identification cluster_3 Formal Stability Studies A Acid Hydrolysis (e.g., 0.1 N HCl) F Develop Stability-Indicating HPLC Method A->F B Base Hydrolysis (e.g., 0.1 N NaOH) B->F C Oxidative (e.g., 3% H₂O₂) C->F D Thermal (e.g., 80°C) D->F E Photolytic (ICH Q1B) E->F G Peak Purity Analysis (e.g., DAD) F->G J ICH Q1A(R2) Conditions F->J H LC-MS/MS Analysis G->H I Isolation and NMR Spectroscopy H->I

Caption: A comprehensive workflow for assessing the stability of a new chemical entity.

Step-by-Step Protocol for Forced Degradation

Forced degradation studies are essential to identify potential degradation products and to develop and validate a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of 2-chloro-N-cyclopentyl-N-cyclopropylacetamide in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

    • Heat the solution (e.g., at 60°C) and monitor the degradation over time by HPLC.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

    • Keep the solution at room temperature and monitor the degradation by HPLC.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature and monitor by HPLC.

  • Thermal Degradation:

    • Expose the solid compound to dry heat (e.g., 80°C).

    • Dissolve samples at various time points and analyze by HPLC.

  • Photostability:

    • Expose both the solid compound and a solution to light as per ICH Q1B guidelines.

    • Analyze the samples by HPLC.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial to separate the parent compound from its degradation products.

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is recommended.

  • Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance. A photodiode array (PDA) detector is highly recommended for peak purity analysis.

Conclusion

While no specific literature is currently available on the stability of 2-chloro-N-cyclopentyl-N-cyclopropylacetamide, a thorough understanding of its chemical structure allows for a predictive assessment of its degradation pathways. The primary route of degradation is expected to be through nucleophilic substitution at the α-chloro position, with hydrolysis being a key concern. A systematic approach to forced degradation studies, coupled with the development of a stability-indicating analytical method, is essential to fully characterize the stability of this molecule and ensure the safety and efficacy of any potential drug product. The insights and protocols outlined in this guide provide a robust framework for initiating such an investigation.

References

  • Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors - PMC - PubMed Central. (2023, August 7). PubMed Central.
  • 2-chloro-N-cyclopentylacetamide | C7H12ClNO | CID 1518777 - PubChem. PubChem.
  • N-(2-Chloro-5-(3-hydroxyprop-1-yn-1-yl)pyrimidin-4-yl)-N-cyclopentylnitrous amide | Pharmaffiliates.
  • 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine | 733039-20-8 - ChemicalBook. ChemicalBook.
  • Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles - ResearchGate. (2019, November 18).
  • 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis - ChemicalBook. ChemicalBook.
  • 2-chloro-N-methylacetamide | C3H6ClNO | CID 66773 - PubChem - NIH. PubChem.
  • 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | 733039-20-8 | Benchchem. Benchchem.
  • 2-Chloro-1-cyclopentylethanone | C7H11ClO | CID 12466577 - PubChem. PubChem.

Sources

Foundational

An In-depth Technical Guide to the Synthesis and Potential Utility of 2-chloro-N-cyclopentyl-N-cyclopropylacetamide

This guide provides a comprehensive technical overview of the novel chemical entity, 2-chloro-N-cyclopentyl-N-cyclopropylacetamide. Designed for researchers, scientists, and professionals in drug development and agrochem...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the novel chemical entity, 2-chloro-N-cyclopentyl-N-cyclopropylacetamide. Designed for researchers, scientists, and professionals in drug development and agrochemical research, this document outlines a strategic approach to the synthesis, characterization, and potential applications of this previously uncharacterized molecule. By leveraging established principles of organic chemistry and drawing parallels from structurally related compounds, this whitepaper serves as a foundational resource for the exploration of this new chemical space.

Introduction and Rationale

The field of medicinal and agricultural chemistry is in constant pursuit of novel molecular scaffolds that offer unique biological activities. The chloroacetamide functional group is a well-established pharmacophore and a key component in a variety of herbicides and drug candidates.[1][2] Its reactivity as an alkylating agent allows for the formation of covalent bonds with biological targets, a mechanism that can lead to potent and durable physiological effects.[2][3] The incorporation of sterically demanding and conformationally constrained alicyclic moieties, such as cyclopentyl and cyclopropyl groups, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[4]

The target molecule, 2-chloro-N-cyclopentyl-N-cyclopropylacetamide, combines these key structural features. The N,N-disubstituted amide linkage provides a stable core, while the cyclopentyl and cyclopropyl groups introduce unique spatial and electronic properties. This guide provides a predictive yet scientifically grounded pathway for the synthesis and evaluation of this promising, albeit unexplored, chemical entity.

Proposed Synthetic Pathway

The synthesis of 2-chloro-N-cyclopentyl-N-cyclopropylacetamide can be logically approached in a two-step sequence, beginning with the formation of the requisite secondary amine precursor, N-cyclopentyl-N-cyclopropylamine, followed by its chloroacetylation.

Synthesis of the N-cyclopentyl-N-cyclopropylamine Intermediate

The N-cyclopentyl-N-cyclopropylamine core is not a readily available commercial product and thus requires de novo synthesis. A robust and scalable method for its preparation is reductive amination.

Experimental Protocol:

  • Reaction Setup: To a solution of cyclopentanone (1.0 equivalent) in a suitable solvent such as methanol or dichloromethane, add cyclopropylamine (1.1 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (1.5 equivalents), in a portion-wise manner.

  • Work-up and Purification: After the reaction is complete, quench with water and extract the product with an organic solvent. The crude product can then be purified by distillation or column chromatography to yield N-cyclopentyl-N-cyclopropylamine.

Causality of Experimental Choices:

  • The use of a slight excess of cyclopropylamine helps to drive the imine formation to completion.

  • Sodium borohydride is a mild and selective reducing agent suitable for the reduction of the imine in the presence of the ester.

  • The choice of solvent is critical; methanol and dichloromethane are effective at solubilizing the reactants and intermediates.

Synthesis of N-cyclopentyl-N-cyclopropylamine Cyclopentanone Cyclopentanone Imine N-cyclopropylcyclopentan-1-imine (Intermediate) Cyclopentanone->Imine Reaction Cyclopropylamine Cyclopropylamine Cyclopropylamine->Imine Product N-cyclopentyl-N-cyclopropylamine Imine->Product Reduction NaBH4 Sodium Borohydride (Reducing Agent) NaBH4->Product

Caption: Reductive amination pathway to N-cyclopentyl-N-cyclopropylamine.

Chloroacetylation of N-cyclopentyl-N-cyclopropylamine

The final step in the synthesis is the N-acetylation of the secondary amine with chloroacetyl chloride. This is a standard and generally high-yielding reaction.[5][6][7]

Experimental Protocol:

  • Reaction Setup: Dissolve N-cyclopentyl-N-cyclopropylamine (1.0 equivalent) and a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.2 equivalents), in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran.

  • Addition of Acylating Agent: Cool the solution to 0 °C and add chloroacetyl chloride (1.1 equivalents) dropwise.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography. Upon completion, wash the reaction mixture with aqueous acid and brine, dry the organic layer, and concentrate under reduced pressure.

  • Purification: The crude 2-chloro-N-cyclopentyl-N-cyclopropylacetamide can be purified by recrystallization or column chromatography.

Trustworthiness of the Protocol: The inclusion of a base is crucial to neutralize the hydrochloric acid byproduct of the reaction, which would otherwise protonate the starting amine, rendering it unreactive. Anhydrous conditions are necessary as chloroacetyl chloride is water-sensitive.

Chloroacetylation of N-cyclopentyl-N-cyclopropylamine Amine N-cyclopentyl-N- cyclopropylamine Product 2-chloro-N-cyclopentyl-N- cyclopropylacetamide Amine->Product N-acetylation AcylChloride Chloroacetyl Chloride AcylChloride->Product Base Triethylamine (Base) Base->Product HCl Scavenger

Caption: Synthesis of the target molecule via N-acetylation.

Physicochemical Properties and Characterization

While experimental data for 2-chloro-N-cyclopentyl-N-cyclopropylacetamide is not available, its key physicochemical properties can be predicted based on its structure.

PropertyPredicted Value/Characteristic
Molecular Formula C10H16ClNO
Molecular Weight 201.69 g/mol
Appearance Likely a white to off-white solid or a viscous oil
Solubility Expected to be soluble in a wide range of organic solvents
Lipophilicity (logP) Moderately lipophilic, suitable for penetrating biological membranes

Characterization Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will be essential for confirming the structure, with characteristic signals expected for the cyclopentyl, cyclopropyl, and chloroacetyl moieties.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch.

Potential Applications and Future Research Directions

The unique structural combination of a reactive chloroacetamide group with sterically demanding cyclic substituents suggests several avenues for investigation.

Agrochemical Research

Chloroacetamides are a major class of herbicides.[1][4] The introduction of the N-cyclopentyl-N-cyclopropyl substitution pattern may lead to novel herbicides with altered selectivity, soil mobility, and degradation profiles.[8] Structure-activity relationship (SAR) studies could be conducted by synthesizing analogs with different substituents on the cyclic rings.

Drug Development

The cyclopropylamine moiety is present in numerous pharmaceuticals, including antivirals and antidepressants.[9][10] The ability of the chloroacetamide group to act as a covalent inhibitor opens up possibilities for developing targeted therapies.[3] For instance, this compound could be screened for activity against enzymes with a reactive cysteine residue in their active site.

Future research should focus on:

  • Biological Screening: Evaluating the herbicidal and potential therapeutic activities of the synthesized compound.

  • SAR Studies: Synthesizing and testing a library of analogs to understand the relationship between structure and biological activity.

  • Mechanism of Action Studies: Investigating the molecular targets and biochemical pathways affected by this compound.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for the synthesis and investigation of the novel compound, 2-chloro-N-cyclopentyl-N-cyclopropylacetamide. By following the detailed protocols and considering the outlined theoretical basis, researchers can confidently embark on the exploration of this promising molecule. The convergence of a reactive electrophile with unique alicyclic substituents presents a compelling opportunity for the discovery of new bioactive agents in both the agricultural and pharmaceutical sectors.

References

  • PubChem. 2-chloro-N-cyclopentylacetamide. [Link]

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]

  • Pharmaffiliates. N-(2-Chloro-5-(3-hydroxyprop-1-yn-1-yl)pyrimidin-4-yl)-N-cyclopentylnitrous amide. [Link]

  • Jablonkai, I. (2003). Alkylating Reactivity and Herbicidal Activity of Chloroacetamides. Pest Management Science, 59(4), 433-440. [Link]

  • Google Patents. Process for the manufacture of cyclopropylamine.
  • ResearchGate. Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. [Link]

  • MDPI. Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. [Link]

  • Taylor & Francis Online. An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. [Link]

  • National Institutes of Health. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]

  • Georganics. Cyclopropylamine - general description and application. [Link]

  • ResearchGate. Structure–toxicity relationship of chloroacetanilide herbicides. Relative impact on soil microorganism. [Link]

  • Google Patents. Preparation method of 2-chloro-7-cyclopentyl-7H-pyrrolo [2,3-d ] pyrimidine-6-carboxylic acid.
  • ResearchGate. An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. [Link]

  • Organic Syntheses. Propenylamine, 1-chloro-N,N,2-trimethyl-. [Link]

  • PubChem. Chloroacetamide. [Link]

  • Organic Chemistry Portal. New and easy route to primary cyclopropylamines from nitriles. [Link]

  • PubMed. Amination and thiolation of chloroacetyl cellulose through reactive dissolution in N,N-dimethylformamide. [Link]

  • Royal Society of Chemistry. Advances. [Link]

  • ChemRxiv. Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. [Link]

  • Reddit. Organic synthesis advice (amide linker using chloroacetyl chloride)?. [Link]

  • RSC Publishing. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. [Link]

  • Google Patents. Synthesis of cyclopentyl 2-thienyl ketone, tiletamine and tiletamine acid addition salts, such as tiletamine hydrochloride.
  • Pharmaffiliates. 3-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol. [Link]

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Exploratory

"2-chloro-N-cyclopentyl-N-cyclopropylacetamide" literature review

An In-Depth Technical Guide to 2-chloro-N-cyclopentyl-N-cyclopropylacetamide: Synthesis, Properties, and Synthetic Potential Introduction: Unveiling a Versatile Chemical Scaffold In the vast landscape of organic chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-chloro-N-cyclopentyl-N-cyclopropylacetamide: Synthesis, Properties, and Synthetic Potential

Introduction: Unveiling a Versatile Chemical Scaffold

In the vast landscape of organic chemistry, α-chloroacetamides represent a pivotal class of compounds, serving as highly versatile intermediates in the synthesis of a multitude of more complex molecules. Their inherent reactivity, stemming from the electrophilic carbon atom attached to the chlorine, makes them valuable building blocks in agrochemical, pharmaceutical, and materials science research.[1][2][3] The N-acetyl group is a common motif in drug research, polymer chemistry, and agrochemical applications, often introduced to modulate a molecule's biological activity or physicochemical properties.[4]

This guide focuses on a specific, yet intriguing member of this family: 2-chloro-N-cyclopentyl-N-cyclopropylacetamide . Characterized by its unique N,N-dicycloalkyl substitution pattern, this molecule combines the established reactivity of the chloroacetamide core with the distinct properties conferred by the cyclopentyl and cyclopropyl rings. The cyclopropyl group, in particular, is a highly sought-after moiety in medicinal chemistry. Its rigid, strained three-membered ring can enhance metabolic stability, improve receptor affinity, and introduce conformational constraints, often leading to improved efficacy and reduced off-target effects in drug candidates.[5][6][7][8] This guide will provide a comprehensive overview of the synthesis, predicted properties, reactivity, and potential applications of this compound, positioning it as a valuable scaffold for researchers and drug development professionals.

Part 1: Synthesis and Mechanistic Considerations

The synthesis of 2-chloro-N-cyclopentyl-N-cyclopropylacetamide is a straightforward yet illustrative example of nucleophilic acyl substitution. The primary route involves the reaction of the secondary amine, N-cyclopentyl-N-cyclopropylamine, with chloroacetyl chloride.

Proposed Synthetic Pathway

The synthesis can be logically divided into two main stages: the preparation of the secondary amine precursor and its subsequent acylation.

  • Synthesis of N-cyclopentyl-N-cyclopropylamine (Precursor): While various methods exist for synthesizing secondary amines, a common and efficient approach is reductive amination . This would involve reacting cyclopentanone with cyclopropylamine to form an intermediate imine (or enamine), which is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB).

  • Chloroacetylation of the Secondary Amine: The target compound is formed by the N-acylation of N-cyclopentyl-N-cyclopropylamine with chloroacetyl chloride.[4][9] This reaction is typically performed in an aprotic solvent, such as dichloromethane (DCM) or acetonitrile, in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.[10][11] The base can be an excess of the starting amine or, more commonly, a non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA).

Detailed Experimental Protocol (Proposed)
  • Objective: To synthesize 2-chloro-N-cyclopentyl-N-cyclopropylacetamide.

  • Materials:

    • N-cyclopentyl-N-cyclopropylamine

    • Chloroacetyl chloride

    • Triethylamine (TEA)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Standard laboratory glassware and magnetic stirrer

  • Step-by-Step Procedure:

    • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N-cyclopentyl-N-cyclopropylamine (1.0 eq) and anhydrous DCM.

    • Addition of Base: Add triethylamine (1.1 eq) to the solution. Cool the mixture to 0 °C in an ice bath.

    • Acylation: Dissolve chloroacetyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred amine solution over 20-30 minutes, maintaining the temperature at 0 °C.

    • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Workup: Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield 2-chloro-N-cyclopentyl-N-cyclopropylacetamide as a pure compound.

Reaction Mechanism and Causality

The core of this synthesis is the nucleophilic addition-elimination reaction at the acyl carbon of chloroacetyl chloride.[12]

  • Causality: The nitrogen atom of the secondary amine possesses a lone pair of electrons, rendering it nucleophilic. The carbonyl carbon of chloroacetyl chloride is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms.

  • Mechanism:

    • Nucleophilic Attack: The nucleophilic nitrogen of N-cyclopentyl-N-cyclopropylamine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This breaks the C=O pi bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate.

    • Elimination of Leaving Group: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and in a concerted step, the chloride ion (a good leaving group) is expelled.

    • Deprotonation: The resulting protonated amide is then deprotonated by the base (triethylamine) to give the final neutral product, 2-chloro-N-cyclopentyl-N-cyclopropylacetamide, and triethylammonium chloride salt.

The use of a non-nucleophilic base is critical to prevent it from competing with the secondary amine in attacking the chloroacetyl chloride. The low temperature at the start of the reaction helps to control the exothermic nature of the acylation.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_main Main Reaction cluster_purification Purification Cyclopentanone Cyclopentanone Precursor N-Cyclopentyl-N- cyclopropylamine Cyclopentanone->Precursor Reductive Amination (e.g., NaBH(OAc)₃) Cyclopropylamine Cyclopropylamine Cyclopropylamine->Precursor Target 2-chloro-N-cyclopentyl- N-cyclopropylacetamide Precursor->Target N-Acylation (DCM, TEA, 0°C to RT) AcylChloride Chloroacetyl Chloride AcylChloride->Target Workup Aqueous Workup Target->Workup Purify Column Chromatography or Recrystallization Workup->Purify

Caption: Proposed two-stage synthesis of the target compound.

Part 2: Physicochemical and Spectroscopic Profile

Predicted Physicochemical Properties
PropertyValue
Molecular Formula C₁₀H₁₆ClNO
Molecular Weight 201.69 g/mol
Appearance (Predicted) Colorless to pale yellow oil or low-melting solid
Boiling Point (Predicted) > 250 °C (at 760 mmHg)
LogP (Predicted) ~2.5 - 3.0

Note: LogP (octanol-water partition coefficient) is a measure of lipophilicity. The predicted value suggests moderate lipophilicity, which is often desirable for membrane permeability in biological systems.

Predicted Spectroscopic Data

Spectroscopic analysis is essential for structure confirmation. The following are the expected key signals:

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • -CH₂-Cl protons: A sharp singlet is expected around δ 4.0-4.2 ppm. The deshielding is due to the adjacent chlorine and carbonyl group.

    • Cyclopentyl protons: A complex multiplet would appear in the δ 1.5-2.0 ppm region. The methine proton adjacent to the nitrogen would be further downfield.

    • Cyclopropyl protons: A complex multiplet would be observed in the upfield region, typically δ 0.5-1.0 ppm, which is characteristic of the strained cyclopropyl ring. The methine proton adjacent to the nitrogen would also be shifted downfield.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Carbonyl carbon (C=O): A signal is expected around δ 165-170 ppm.

    • -CH₂-Cl carbon: A signal around δ 40-45 ppm.

    • Cyclopentyl carbons: Signals would appear in the δ 25-60 ppm range.

    • Cyclopropyl carbons: Signals would be found in the upfield region, typically δ 5-35 ppm.

  • IR (Infrared) Spectroscopy:

    • C=O stretch (amide): A strong, sharp absorption band is expected around 1650-1680 cm⁻¹. This is a key diagnostic peak for the amide functional group.

    • C-Cl stretch: An absorption in the fingerprint region, typically around 700-800 cm⁻¹.

    • C-H stretches (aliphatic): Multiple bands just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) would be observed at m/z 201.

    • A characteristic isotopic pattern for a single chlorine atom would be present, with an (M+2)⁺ peak at m/z 203, having approximately one-third the intensity of the M⁺ peak.

    • Common fragmentation patterns would include the loss of the chlorine atom, the chloromethyl group, and fragmentation of the cyclopentyl and cyclopropyl rings.

Part 3: Reactivity and Synthetic Utility

The primary driver of 2-chloro-N-cyclopentyl-N-cyclopropylacetamide's synthetic utility is the reactivity of its α-chloro group. This moiety functions as a potent electrophile, readily undergoing nucleophilic substitution reactions (Sₙ2) with a wide range of nucleophiles.[1] This makes it an excellent starting material for introducing the N-cyclopentyl-N-cyclopropylacetamido group onto other molecules.

The chemical reactivity of N-aryl 2-chloroacetamides is attributed to the easy replacement of its chlorine atom by nucleophiles such as oxygen, nitrogen, and sulfur.[1] This reactivity can be harnessed for various synthetic transformations, including intramolecular cyclization to form diverse heterocyclic systems.[1]

Key Transformations
  • Reaction with N-Nucleophiles (Amination): Reaction with primary or secondary amines displaces the chloride to form α-amino acetamides, which are scaffolds for peptidomimetics and other biologically active molecules.

  • Reaction with O-Nucleophiles (Etherification): Alkoxides or phenoxides can displace the chloride to form α-alkoxy or α-aryloxy acetamides.

  • Reaction with S-Nucleophiles (Thioetherification): Thiols or thiolates react readily to produce α-thio acetamides. This is particularly relevant in biological contexts, as chloroacetamides are known to alkylate cysteine residues in proteins.[13]

  • Intramolecular Cyclization: If the molecule contains another nucleophilic group, intramolecular reactions can lead to the formation of heterocyclic structures, such as piperidinones.[14]

Diagram of Synthetic Potential

Reactivity center_node 2-chloro-N-cyclopentyl- N-cyclopropylacetamide N_prod α-Amino Acetamide Derivative center_node->N_prod Sₙ2 Amination O_prod α-Alkoxy Acetamide Derivative center_node->O_prod Williamson Ether Synthesis S_prod α-Thioether Acetamide Derivative center_node->S_prod Sₙ2 Thiolation N_nuc Amine (R₂NH) (N-Nucleophile) N_nuc->N_prod O_nuc Alkoxide (RO⁻) (O-Nucleophile) O_nuc->O_prod S_nuc Thiolate (RS⁻) (S-Nucleophile) S_nuc->S_prod

Caption: Key nucleophilic substitution reactions of the title compound.

Part 4: Potential Applications in Research and Development

While no specific applications for 2-chloro-N-cyclopentyl-N-cyclopropylacetamide have been documented, its structural components suggest significant potential in two primary areas: agrochemicals and pharmaceuticals.

Agrochemical Potential

The chloroacetamide functional group is the backbone of several highly successful herbicides, including metolachlor and alachlor.[1][13] These herbicides typically work by inhibiting very-long-chain fatty acid synthesis in susceptible plants.[15] The N,N-disubstituted alkyl groups are crucial for tuning the compound's herbicidal activity, selectivity, and soil mobility.[13] Therefore, 2-chloro-N-cyclopentyl-N-cyclopropylacetamide is a prime candidate for synthesis and screening programs aimed at discovering novel herbicides. The acetamide functional group is a versatile scaffold in the design of new agrochemicals, with derivatives showing a wide range of biological activities as herbicides, fungicides, and plant growth regulators.[15]

Pharmaceutical and Medicinal Chemistry Potential

In drug discovery, the title compound serves as a valuable building block or fragment.

  • Cyclopropane in Drug Design: As previously mentioned, the cyclopropyl moiety is a "bioisostere" that can replace other groups (like a gem-dimethyl or a double bond) to improve a drug's pharmacological profile.[5] Compounds containing cyclopropane are used to treat a wide array of diseases, including infectious diseases, metabolic disorders, and cancers.[5][16]

  • Acetamide as a Scaffold: The acetamide linkage is present in a vast number of approved drugs and is a fundamental component of peptides and proteins.[9] Derivatives have been explored for their anti-inflammatory, antioxidant, and analgesic properties.[17][18][19]

  • Covalent Modulators: The reactive chloroacetamide group can be used to design targeted covalent inhibitors. These molecules form a permanent bond with a specific amino acid residue (often cysteine) in a target protein, leading to potent and prolonged inhibition. This is a powerful strategy for developing highly effective drugs.

The combination of the reactive "warhead" (chloroacetamide) with pharmacologically relevant lipophilic groups (cyclopentyl and cyclopropyl) makes this molecule an excellent starting point for fragment-based drug discovery (FBDD) and the development of novel therapeutic agents.

Conclusion

2-chloro-N-cyclopentyl-N-cyclopropylacetamide emerges not as a well-characterized final product, but as a chemical intermediate of significant untapped potential. Its synthesis is readily achievable through standard organic chemistry transformations. Its true value lies in its identity as a trifunctional scaffold: a reactive electrophilic center for covalent modification and further synthesis, and two distinct cycloalkyl groups known to confer advantageous properties in both agrochemical and pharmaceutical contexts. For researchers and development professionals, this molecule represents a versatile and promising building block, poised for incorporation into libraries of novel compounds destined for biological screening and the development of next-generation active ingredients.

References

  • Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Available at: [Link]

  • Toth, M., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Li, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Reaction, Reactivity and Behaviour of α-Chloroacetamides in the Synthesis of Acrylamide Derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. ResearchGate. Available at: [Link]

  • Afonso, C. M. M., et al. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health (NIH). Available at: [Link]

  • Google Patents. (n.d.). EP0205403B1 - Process for the manufacture of cyclopropylamine. Google Patents.
  • ResearchGate. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Reaction, Reactivity and Behaviour of α-Chloroacetamide in the Synthesis of Acrylamide Derivatives. ResearchGate. Available at: [Link]

  • Jablonkai, I., & Hulesch, A. (n.d.). Alkylating Reactivity and Herbicidal Activity of Chloroacetamides. PubMed. Available at: [Link]

  • Google Patents. (n.d.). CN111303162B - Preparation method of 2-chloro-7-cyclopentyl-7H-pyrrolo [2,3-d ] pyrimidine-6-carboxylic acid. Google Patents.
  • ChemRxiv. (n.d.). NiH-Catalyzed Asymmetric Hydroarylation of N-Acyl Enamines: Practical Access to Chiral Benzylamines. ChemRxiv. Available at: [Link]

  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. IJRPS. Available at: [Link]

  • ResearchGate. (n.d.). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. ResearchGate. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. National Institutes of Health (NIH). Available at: [Link]

  • Taylor & Francis Online. (n.d.). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Taylor & Francis Online. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). . Royal Society of Chemistry. Available at: [Link]

  • MDPI. (n.d.). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). New and easy route to primary cyclopropylamines from nitriles. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (2024). Reaction, Reactivity and Behaviour of α- Chloroacetamides in the Synthesis of Acrylamide Derivatives. ResearchGate. Available at: [Link]

  • PubMed. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. PubMed. Available at: [Link]

  • Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Chemguide. Available at: [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. Available at: [Link]

  • International Journal of Research in Pharmacy and Science. (2014). REGIOSELECTIVE N-ACYLATION OF. IJRPS. Available at: [Link]

  • Google Patents. (n.d.). US5969159A - Synthesis of cyclopentyl 2-thienyl ketone tiletamine and tiletamine acid addition salts such as tiletamine hydrochloride. Google Patents.
  • Archives of Pharmacy Practice. (n.d.). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. National Institutes of Health (NIH). Available at: [Link]

  • ChemRxiv. (n.d.). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. Available at: [Link]

  • PubMed. (2015). Amination and thiolation of chloroacetyl cellulose through reactive dissolution in N,N-dimethylformamide. PubMed. Available at: [Link]

  • Google Patents. (n.d.). US6147226A - Synthesis of cyclopentyl 2-thienyl ketone, tiletamine and tiletamine acid addition salts, such as tiletamine hydrochloride. Google Patents.
  • Semantic Scholar. (n.d.). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Semantic Scholar. Available at: [Link]

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  • National Institutes of Health (NIH). (n.d.). Cyclization of N-(3-Oxoalkyl)chloroacetamides Under Basic Conditions. Synthesis of cis-3,4-Epoxypiperidin-2-ones. National Institutes of Health (NIH). Available at: [Link]

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Protocols & Analytical Methods

Method

Synthesis of "2-chloro-N-cyclopentyl-N-cyclopropylacetamide" from N-cyclopentyl-N-cyclopropylamine

An Application Note for the Synthesis of 2-chloro-N-cyclopentyl-N-cyclopropylacetamide from N-cyclopentyl-N-cyclopropylamine Introduction: Crafting a Key Synthetic Intermediate In the landscape of modern drug discovery a...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 2-chloro-N-cyclopentyl-N-cyclopropylacetamide from N-cyclopentyl-N-cyclopropylamine

Introduction: Crafting a Key Synthetic Intermediate

In the landscape of modern drug discovery and development, N,N-disubstituted 2-chloroacetamides represent a class of highly valuable synthetic intermediates.[1] Their utility stems from the stable amide backbone, a common feature in many biologically active molecules, combined with a reactive α-chloro group.[2] This reactive handle serves as a versatile anchor for subsequent nucleophilic substitutions, allowing for the strategic elaboration of molecular complexity.[2]

This document provides a detailed protocol for the synthesis of 2-chloro-N-cyclopentyl-N-cyclopropylacetamide , a novel compound with potential applications as a building block in medicinal chemistry. The synthesis is achieved through the N-acylation of the secondary amine, N-cyclopentyl-N-cyclopropylamine, with chloroacetyl chloride. We will delve into the mechanistic underpinnings of this transformation, provide a robust, step-by-step experimental protocol, and offer expert insights into process optimization and safety.

Reaction Principle: The Nucleophilic Acyl Substitution

The formation of an amide from an amine and an acyl chloride is a cornerstone of organic synthesis, proceeding via a nucleophilic addition-elimination mechanism.[3][4] This specific transformation is a classic example of this reaction class, often conducted under Schotten-Baumann conditions, which utilize a base to drive the reaction to completion.[5][6]

The Mechanism Unveiled:

  • Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of N-cyclopentyl-N-cyclopropylamine acting as a nucleophile. This lone pair attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride.[7]

  • Formation of the Tetrahedral Intermediate: This attack breaks the pi bond of the carbonyl group, leading to the formation of a transient, unstable tetrahedral intermediate.[8]

  • Elimination of the Leaving Group: The tetrahedral intermediate rapidly collapses. The carbonyl double bond is reformed, and in the process, the chloride ion—an excellent leaving group—is expelled.[4]

  • Acid Neutralization: This process generates one equivalent of hydrochloric acid (HCl). The HCl would readily protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[9] To prevent this, a base (such as triethylamine or aqueous sodium hydroxide) is added to the reaction mixture to neutralize the HCl as it is formed, ensuring the reaction proceeds to completion.[6][9]

Reaction_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Tetrahedral Intermediate cluster_2 Step 3: Elimination & Proton Transfer Amine N-cyclopentyl-N-cyclopropylamine AcylChloride Chloroacetyl Chloride Amine->AcylChloride attacks carbonyl carbon Intermediate Tetrahedral Intermediate (transient) Product_H Protonated Amide Intermediate->Product_H collapses Cl_ion Cl⁻ Intermediate->Cl_ion eliminates Final_Product 2-chloro-N-cyclopentyl-N-cyclopropylacetamide Product_H->Final_Product + Base - Base-H⁺Cl⁻

Caption: General mechanism for amide formation.

Experimental Protocol

This protocol is designed for the synthesis of 2-chloro-N-cyclopentyl-N-cyclopropylacetamide on a laboratory scale. All operations involving chloroacetyl chloride must be performed in a certified chemical fume hood.

Materials and Reagents
Reagent/MaterialGradeSupplier
N-cyclopentyl-N-cyclopropylamine≥98%Varies
Chloroacetyl chloride≥98%, ReagentPlus®Varies
Triethylamine (TEA)≥99.5%, AnhydrousVaries
Dichloromethane (DCM)Anhydrous, ≥99.8%Varies
Hydrochloric Acid (HCl)1 M Aqueous Soln.Varies
Sodium Bicarbonate (NaHCO₃)Saturated Aq. Soln.Varies
Brine (Saturated NaCl)Aqueous SolutionIn-house prep.
Sodium Sulfate (Na₂SO₄)Anhydrous, GranularVaries
Silica Gel60 Å, 230-400 meshVaries
Equipment
  • Round-bottom flasks (two-neck)

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Ice/water bath

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Reagent Data Table
CompoundFormulaMW ( g/mol )Density (g/mL)Amount (mmol)Equivalents
N-cyclopentyl-N-cyclopropylamineC₈H₁₅N125.22~0.8810.01.0
Chloroacetyl chlorideC₂H₂Cl₂O112.941.4211.01.1
TriethylamineC₆H₁₅N101.190.72612.01.2
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N-cyclopentyl-N-cyclopropylamine (1.25 g, 10.0 mmol) and anhydrous dichloromethane (40 mL).

  • Addition of Base: Add triethylamine (1.67 mL, 12.0 mmol) to the solution.

  • Cooling: Place the flask in an ice/water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Acyl Chloride Addition: In a separate, dry flask, dissolve chloroacetyl chloride (0.88 mL, 11.0 mmol) in anhydrous dichloromethane (10 mL). Transfer this solution to a dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred amine solution over 20-30 minutes. Causality Note: This slow, cooled addition is critical to manage the exothermic nature of the reaction and prevent the formation of side products.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting amine spot indicates the reaction is complete.

  • Aqueous Workup (Quenching & Extraction):

    • Transfer the reaction mixture to a 250 mL separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 30 mL) to remove excess triethylamine and its salt.

    • Wash with saturated aqueous NaHCO₃ solution (1 x 30 mL) to neutralize any remaining acid.

    • Finally, wash with brine (1 x 30 mL) to reduce the amount of dissolved water in the organic phase.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil/solid by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:ethyl acetate) to isolate the pure 2-chloro-N-cyclopentyl-N-cyclopropylacetamide.

  • Characterization: Combine the pure fractions, concentrate via rotary evaporation, and dry under high vacuum to obtain the final product. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Caption: Step-by-step experimental workflow.

Safety Precautions: A Mandate for Diligence

Chloroacetyl chloride is a highly toxic, corrosive, and lachrymatory substance that reacts violently with water. [10][11][12] Strict adherence to safety protocols is non-negotiable.

  • Engineering Controls: Always handle chloroacetyl chloride in a well-ventilated chemical fume hood.[12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a flame-resistant lab coat, chemical splash goggles, a face shield, and chemically resistant gloves (e.g., butyl rubber or Viton®).[10]

  • Incompatibilities: Chloroacetyl chloride is incompatible with water, moist air, alcohols, strong bases, and oxidizing agents.[10] Ensure all glassware is thoroughly dried before use.

  • Handling: Use a syringe or cannula for transfers in an inert atmosphere. Never work alone.

  • Waste Disposal: Unused or residual chloroacetyl chloride must be quenched carefully by slowly adding it to a stirred, cooled solution of sodium bicarbonate or another suitable base. Dispose of all chemical waste in accordance with institutional and local regulations.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Reagents are of poor quality or wet.2. Insufficient base (TEA) was used.3. Chloroacetyl chloride hydrolyzed before reacting.1. Use freshly opened or purified reagents. Ensure anhydrous solvent.2. Verify stoichiometry; use at least 1.2 equivalents of base.3. Ensure the reaction setup is completely dry and under an inert atmosphere.
Incomplete Reaction 1. Insufficient reaction time.2. Low reaction temperature.1. Continue stirring and monitor by TLC until the starting amine is consumed.2. Ensure the reaction is allowed to warm to room temperature after addition.
Multiple Byproducts 1. Reaction temperature was too high.2. Chloroacetyl chloride was added too quickly.1. Maintain the temperature at 0-5 °C during the addition.2. Ensure slow, dropwise addition of the acylating agent.
Product Loss During Workup 1. Emulsion formation during extraction.2. Product is partially water-soluble.1. Add more brine to the separatory funnel to break the emulsion.2. Perform back-extraction of the aqueous layers with the organic solvent.

References

  • Rawal, B. M., et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Archives of Applied Science Research, 3(5), 540-548.
  • Patel, H., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1).
  • Al-Ghorbani, M., et al. (2023). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega.
  • El-Sayed, R. & Al-Ghorbani, M. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
  • Urbanič, J., et al. (2022). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central.
  • Britton, E. C. & Coleman, G. H. (1943). Preparation of chloroacetamide. U.S. Patent 2,321,278.
  • Clark, J. (2015).
  • Wikipedia. (2023). Schotten–Baumann reaction.
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  • Al-Ghorbani, M., et al. (2023). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines].
  • Fisher Scientific. (2010).
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  • Sigma-Aldrich. (2025).
  • Ranu, B. C., et al. (2000). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Indian Journal of Chemistry, 39B, 710-711.
  • de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1094–1097.
  • Bertus, P. & Szymoniak, J. (2001).
  • ChemicalBook. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis.
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  • BASF. (2022). Chemical Emergency Medical Guidelines: Chloroacetyl chloride (ClCH2COCl).
  • de la Rosa, M. A., et al. (2013). Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines. The Journal of Organic Chemistry, 78(18), 9497–9509.
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  • Gowda, B. T., et al. (2008). 2-Chloro-N-(2,5-dichlorophenyl)acetamide.
  • The Chemistry Student. (2025). How Do Acyl Chlorides Form Primary and Secondary Amides?. YouTube.
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Application

Application Notes and Protocols for Cell-Based Assays of 2-chloro-N-cyclopentyl-N-cyclopropylacetamide

Introduction: Unraveling the Bioactivity of a Novel Chloroacetamide Derivative 2-chloro-N-cyclopentyl-N-cyclopropylacetamide is a novel synthetic compound featuring a reactive chloroacetamide functional group. The chloro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Bioactivity of a Novel Chloroacetamide Derivative

2-chloro-N-cyclopentyl-N-cyclopropylacetamide is a novel synthetic compound featuring a reactive chloroacetamide functional group. The chloroacetamide moiety is a known electrophile, or "warhead," capable of forming covalent bonds with nucleophilic residues in proteins, most notably cysteine and histidine.[1] This mode of action suggests that 2-chloro-N-cyclopentyl-N-cyclopropylacetamide may exhibit significant biological activity by irreversibly inhibiting key cellular enzymes or disrupting protein function. Compounds with similar chloroacetamide structures have demonstrated a range of biological effects, including antiproliferative, antibacterial, and enzyme-inhibitory activities.[2][3]

The presence of both cyclopentyl and cyclopropyl groups attached to the amide nitrogen introduces unique steric and lipophilic properties that can influence the compound's cell permeability, target specificity, and overall pharmacological profile. These structural features may enhance its interaction with specific protein binding pockets, potentially leading to novel therapeutic applications.

These application notes provide a comprehensive suite of cell-based assay protocols designed to elucidate the cytotoxic and mechanistic properties of 2-chloro-N-cyclopentyl-N-cyclopropylacetamide. The described workflows will enable researchers to determine its potency, assess its impact on cellular health, and investigate the potential molecular pathways it modulates.

I. Preliminary Compound Handling and Stock Solution Preparation

Prior to initiating any cell-based assay, it is critical to ensure the proper handling and solubilization of the test compound.

Table 1: Compound Information

Property Value Source
IUPAC Name 2-chloro-N-cyclopentyl-N-cyclopropylacetamideN/A
Molecular Formula C10H16ClNOCalculated
Molecular Weight 201.69 g/mol Calculated
Purity >95% (Recommended)Vendor Specific
Appearance White to off-white solidTypical

Protocol 1.1: Preparation of a 10 mM Stock Solution

  • Objective: To create a concentrated, stable stock solution for serial dilutions.

  • Materials:

    • 2-chloro-N-cyclopentyl-N-cyclopropylacetamide powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.

    • Carefully weigh out 2.02 mg of the compound into the tube.

    • Add 1.0 mL of DMSO to the tube.

    • Vortex thoroughly for 2-5 minutes until the compound is completely dissolved.

    • Aliquot into smaller volumes (e.g., 50 µL) to minimize freeze-thaw cycles.

    • Store at -20°C, protected from light.

II. Assessment of Cytotoxicity: The Foundation of Biological Characterization

The initial step in characterizing a novel compound is to determine its effect on cell viability. The MTT assay is a robust and widely used colorimetric method for this purpose.[4]

Protocol 2.1: Cell Viability Assessment using MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.

  • Cell Line Selection: Choose cell lines relevant to the intended research area (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, or a panel of cancer cell lines to assess selectivity).

  • Materials:

    • Selected cancer cell line(s)

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • 96-well flat-bottom microplates

    • 10 mM stock solution of the test compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

    • Prepare serial dilutions of the test compound in complete medium from the 10 mM stock. A common concentration range to start with is 0.1 µM to 100 µM.

    • After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the compound. Include wells with medium and DMSO only as a vehicle control.

    • Incubate the plate for 48 or 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

    • Carefully aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Table 2: Example MTT Assay Plate Layout

Well123456789101112
A-C 100 µM50 µM25 µM12.5 µM6.25 µM3.13 µM1.56 µM0.78 µM0.39 µM0.2 µMVehicleBlank
D-F Replicate 2
G-H Replicate 3

III. Mechanistic Deep Dive: Uncovering the Mode of Cell Death

Once cytotoxicity is established, the next logical step is to determine how the compound is killing the cells. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.

Protocol 3.1: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

  • Materials:

    • Cell line of interest

    • 6-well plates

    • Test compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed 2 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.

    • Treat the cells with the test compound at concentrations around the determined IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for 24 or 48 hours.

    • Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI- (Lower Left Quadrant): Healthy cells

  • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells

  • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells

  • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells

G cluster_workflow Apoptosis Assay Workflow start Seed Cells in 6-well Plate treat Treat with Compound (e.g., 24-48h) start->treat harvest Harvest Cells (Adherent + Floating) treat->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC & PI wash->stain analyze Analyze via Flow Cytometry stain->analyze G Compound 2-chloro-N-cyclopentyl-N-cyclopropylacetamide Chloroacetamide Moiety Cell Cellular Entry Compound->Cell Permeation ROS Increased ROS Cell->ROS Induction of Oxidative Stress Apoptosis Apoptosis ROS->Apoptosis Triggers

Caption: Hypothesized Mechanism of Action.

V. Validating Target Pathways by Western Blot

To confirm the involvement of specific signaling pathways, Western blotting can be used to measure changes in the expression or phosphorylation status of key proteins. Based on literature for similar compounds, the MAPK/ERK pathway is a plausible target. [5] Protocol 5.1: Western Blot Analysis of MAPK/ERK Pathway

  • Objective: To detect changes in the phosphorylation of key proteins like p38 and JNK, and the expression of apoptosis-related proteins like Caspase-3.

  • Procedure:

    • Treat cells with the compound as in the apoptosis assay.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies (e.g., anti-phospho-p38, anti-phospho-JNK, anti-cleaved Caspase-3, and a loading control like anti-β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

VI. Concluding Remarks

The protocols outlined in this application note provide a robust framework for the initial characterization of 2-chloro-N-cyclopentyl-N-cyclopropylacetamide. By systematically evaluating its cytotoxicity, mode of cell death, and impact on key signaling pathways, researchers can build a comprehensive biological profile of this novel compound. The inherent reactivity of the chloroacetamide moiety suggests a mechanism involving covalent modification of cellular proteins, and the assays described herein are designed to provide strong evidence for or against this hypothesis. Further studies could include proteomic approaches to identify the specific protein targets of this compound.

References

  • Vacek, J. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 2-chloro-N-cyclopentylacetamide. National Center for Biotechnology Information. Retrieved from: [Link]

  • Wang, Y., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Experimental and Therapeutic Medicine. Available at: [Link]

  • ResearchGate. (n.d.). Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. Retrieved from: [Link]

  • Eaton, J. K., et al. (2018). Targeting a Therapy-Resistant Cancer Cell State Using Masked Electrophiles as GPX4 Inhibitors. bioRxiv. Available at: [Link]

  • Google Patents. (n.d.). CN111303162B - Preparation method of 2-chloro-7-cyclopentyl-7H-pyrrolo [2,3-d ] pyrimidine-6-carboxylic acid.
  • Pharmaffiliates. (n.d.). CAS 733039-20-8 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from: [Link]

  • Kumar, A., et al. (2018). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • MDPI. (2022). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules. Available at: [Link]

  • Hocek, M., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry. Available at: [Link]

  • Ghorab, M. M., et al. (2015). Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives. Molecules. Available at: [Link]

  • PubMed. (2012). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

  • MDPI. (2022). Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. International Journal of Molecular Sciences. Available at: [Link]

  • PubMed Central. (2023). Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors. Nucleic Acids Research. Available at: [Link]

  • Google Patents. (n.d.). US6147226A - Synthesis of cyclopentyl 2-thienyl ketone, tiletamine and tiletamine acid addition salts, such as tiletamine hydrochloride.
  • Pharmaffiliates. (n.d.). N-(2-Chloro-5-(3-hydroxyprop-1-yn-1-yl)pyrimidin-4-yl)-N-cyclopentylnitrous amide. Retrieved from: [Link]

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Method

Application Notes and Protocols: Elucidating the Mechanism of Action of 2-chloro-N-cyclopentyl-N-cyclopropylacetamide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Unraveling the Bioactivity of a Novel Chloroacetamide The compound 2-chloro-N-cyclopentyl-N-cyclop...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unraveling the Bioactivity of a Novel Chloroacetamide

The compound 2-chloro-N-cyclopentyl-N-cyclopropylacetamide belongs to the chloroacetamide class of molecules, a group widely recognized for its potent herbicidal activity.[1][2] Structurally, it possesses the characteristic α-chloro acetyl group, which is known to be chemically reactive and capable of alkylating biological nucleophiles.[3] The primary mode of action for many commercial chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis.[2][4] VLCFAs are critical components of various cellular structures and signaling molecules in plants. Their disruption leads to a cascade of events culminating in plant death.

Given the structural similarity of 2-chloro-N-cyclopentyl-N-cyclopropylacetamide to known VLCFA biosynthesis inhibitors, it is hypothesized that this compound shares a similar mechanism of action. This document provides a comprehensive guide for researchers to systematically investigate and validate the mechanism of action of this novel compound. The protocols outlined herein are designed to be self-validating, progressing from broad physiological observations to specific molecular target identification and characterization.

Part 1: Initial Hypothesis Testing - Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Biosynthesis

The initial phase of investigation focuses on determining if 2-chloro-N-cyclopentyl-N-cyclopropylacetamide affects VLCFA levels in a model plant system, such as Arabidopsis thaliana or a relevant crop species.

Protocol 1.1: Whole Plant Lipid Profiling using LC-MS

This protocol aims to provide a comprehensive analysis of the lipid profile of plants treated with the compound, with a specific focus on VLCFAs.

Rationale: A significant decrease in the levels of VLCFAs (fatty acids with chain lengths of C20 and longer) and a potential accumulation of their C16 and C18 precursors would be strong evidence for the inhibition of VLCFA biosynthesis.[5]

Step-by-Step Methodology:

  • Plant Growth and Treatment:

    • Grow model plants (e.g., Arabidopsis thaliana) under controlled conditions (e.g., 16h light/8h dark cycle, 22°C).

    • Treat seedlings at a susceptible growth stage with a range of concentrations of 2-chloro-N-cyclopentyl-N-cyclopropylacetamide, including a vehicle control. The concentration range should be determined by preliminary dose-response curves assessing phenotypic effects like growth inhibition.

    • Harvest plant tissues at various time points post-treatment (e.g., 24, 48, 72 hours).

  • Lipid Extraction:

    • Immediately freeze harvested tissues in liquid nitrogen to quench metabolic activity.

    • Homogenize the frozen tissue in a suitable extraction solvent. A common method is the use of a chloroform/methanol mixture.[6]

    • Add internal standards for various lipid classes to allow for quantification.

    • Perform a two-phase extraction to separate the lipid-containing organic phase from the aqueous phase.[6]

  • LC-MS Analysis:

    • Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS analysis.

    • Utilize a liquid chromatography system coupled to a high-resolution mass spectrometer (LC-MS).[7]

    • Separate lipid species using a C18 or C8 reverse-phase column with a suitable gradient elution.[6]

    • Acquire data in both positive and negative ionization modes to detect a broad range of lipid classes.[6]

  • Data Analysis:

    • Identify and quantify VLCFAs and their precursors by comparing their mass-to-charge ratios (m/z) and retention times to known standards.

    • Normalize the data to the internal standards and tissue weight.

    • Statistically compare the lipid profiles of treated and control samples.

Lipid Species Expected Change in Treated Sample Rationale
C16 and C18 Fatty AcidsIncrease or No ChangeAccumulation of precursors
C20, C22, C24, C26 Fatty Acids (VLCFAs)Significant DecreaseInhibition of elongase activity
Complex Lipids containing VLCFAsDecreaseReduced availability of VLCFA building blocks

Table 1: Expected Changes in Lipid Profile upon VLCFA Elongase Inhibition.

Protocol 1.2: In Vitro VLCFA Elongase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the compound on the VLCFA elongase enzyme complex.

Rationale: Direct inhibition of the enzyme complex in a cell-free system provides strong evidence that the compound's primary mode of action is through targeting this pathway.[3]

Step-by-Step Methodology:

  • Preparation of Microsomal Fractions:

    • Isolate microsomal fractions from etiolated seedlings of a model plant (e.g., barnyard millet), as this tissue is rich in VLCFA elongase activity.[5] The endoplasmic reticulum, where VLCFA synthesis occurs, is enriched in this fraction.[5]

    • Homogenize the tissue in a suitable buffer and perform differential centrifugation to pellet the microsomal fraction.

  • Enzyme Assay:

    • Set up reaction mixtures containing the microsomal fraction, a radiolabeled precursor (e.g., [14C]malonyl-CoA), and the acyl-CoA substrate (e.g., oleoyl-CoA).

    • Add varying concentrations of 2-chloro-N-cyclopentyl-N-cyclopropylacetamide or a vehicle control.

    • Incubate the reactions at an optimal temperature (e.g., 30°C) for a defined period.

  • Analysis of Elongation Products:

    • Stop the reaction and extract the fatty acids.

    • Separate the fatty acids by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Quantify the incorporation of the radiolabel into elongated fatty acid products using a scintillation counter or phosphorimager.

  • Data Analysis:

    • Calculate the percentage of inhibition at each compound concentration.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).

Part 2: Molecular Target Identification and Validation

Once VLCFA biosynthesis inhibition is confirmed, the next crucial step is to identify the specific molecular target(s) of 2-chloro-N-cyclopentyl-N-cyclopropylacetamide within the elongase complex or other related pathways.

Workflow for Target Identification

Target_Identification_Workflow cluster_hypothesis Hypothesis Confirmation cluster_identification Target Identification cluster_validation Target Validation Hypothesis Compound inhibits VLCFA biosynthesis Affinity_Chromatography Affinity Chromatography- Mass Spectrometry Hypothesis->Affinity_Chromatography Identifies binding partners CETSA Cellular Thermal Shift Assay (CETSA) Hypothesis->CETSA Confirms target engagement in situ Enzyme_Kinetics Recombinant Protein Enzyme Kinetics Affinity_Chromatography->Enzyme_Kinetics Validates direct inhibition CETSA->Enzyme_Kinetics Genetic_Validation Genetic Validation (e.g., T-DNA mutants) Enzyme_Kinetics->Genetic_Validation Confirms in vivo relevance

Caption: A workflow for identifying and validating the molecular target.

Protocol 2.1: Affinity Chromatography-Mass Spectrometry

This method uses a modified version of the compound to "pull down" its binding partners from a cell lysate.[8][9]

Rationale: By immobilizing the compound, it can be used as bait to capture its direct protein targets, which can then be identified by mass spectrometry.[9][10]

Step-by-Step Methodology:

  • Synthesis of an Affinity Probe:

    • Synthesize a derivative of 2-chloro-N-cyclopentyl-N-cyclopropylacetamide that incorporates a linker and a purification tag (e.g., biotin). It is critical that the modification does not abrogate the compound's biological activity.

    • A photo-reactive group can also be included to enable covalent cross-linking to the target upon UV irradiation, which is particularly useful for capturing transient interactions.[10]

  • Preparation of Cell Lysate:

    • Prepare a total protein extract from the model plant tissue.

  • Affinity Pulldown:

    • Incubate the biotinylated probe with the cell lysate to allow for binding to its target(s).

    • Add streptavidin-coated beads to capture the probe-protein complexes.

    • Wash the beads extensively to remove non-specifically bound proteins.[8]

  • Elution and Identification:

    • Elute the bound proteins from the beads.

    • Separate the eluted proteins by SDS-PAGE.

    • Excise protein bands of interest and subject them to in-gel digestion (e.g., with trypsin).

    • Identify the proteins by mass spectrometry (e.g., LC-MS/MS).

Protocol 2.2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context.[4][11]

Rationale: The binding of a ligand to its target protein often increases the protein's thermal stability.[12] CETSA measures this change in stability, providing evidence of a direct interaction between the compound and its target inside the cell.[11]

Step-by-Step Methodology:

  • Cell Treatment:

    • Treat intact plant cells or protoplasts with 2-chloro-N-cyclopentyl-N-cyclopropylacetamide or a vehicle control.

  • Thermal Challenge:

    • Heat aliquots of the treated cells to a range of temperatures.

  • Lysis and Fractionation:

    • Lyse the cells and separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

  • Protein Detection:

    • Detect the amount of the putative target protein remaining in the soluble fraction at each temperature using a specific antibody (e.g., via Western blot or ELISA).

  • Data Analysis:

    • Generate a "melting curve" for the target protein in the presence and absence of the compound.

    • A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Part 3: Downstream Effects and Pathway Analysis

Understanding the physiological consequences of target inhibition is essential for a complete picture of the compound's mechanism of action.

Protocol 3.1: Transcriptomic Analysis (RNA-Seq)

This protocol examines changes in gene expression in response to treatment with the compound.

Rationale: Inhibiting a key enzyme can trigger widespread changes in gene expression as the plant attempts to compensate for the metabolic block or responds to cellular stress.[13] Identifying these changes can reveal affected pathways and potential secondary modes of action.

Step-by-Step Methodology:

  • Plant Treatment and RNA Extraction:

    • Treat plants as described in Protocol 1.1.

    • Harvest tissues at early time points (e.g., 4, 12, 24 hours) to capture the primary transcriptional response.

    • Extract high-quality total RNA from the tissues.

  • Library Preparation and Sequencing:

    • Prepare RNA-Seq libraries from the extracted RNA.

    • Sequence the libraries on a high-throughput sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to a reference genome.

    • Identify differentially expressed genes (DEGs) between treated and control samples.

    • Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) to identify biological processes and pathways that are significantly affected by the treatment.

Investigating Off-Target Effects

It is crucial to assess whether the compound interacts with other proteins, which could lead to unintended physiological effects.[14]

Method Principle Application
Proteome-wide CETSA Combines CETSA with mass spectrometry to assess the thermal stability of thousands of proteins simultaneously.Provides a global view of protein engagement by the compound, revealing potential off-targets.
Kinase Profiling Screens the compound against a panel of kinases.Important if the compound is being developed for non-herbicidal applications, as kinase inhibition is a common off-target effect.
Comparative Phenotyping Compares the phenotype of treated wild-type plants with that of known mutants for suspected off-target pathways.Can provide physiological evidence for off-target effects.

Table 2: Methods for Assessing Off-Target Effects.

Conclusion and Future Directions

The methodologies detailed in these application notes provide a robust framework for a comprehensive investigation into the mechanism of action of 2-chloro-N-cyclopentyl-N-cyclopropylacetamide. By systematically progressing from whole-organism physiological effects to specific molecular interactions, researchers can build a strong, evidence-based understanding of how this novel compound exerts its biological activity. The insights gained from these studies are invaluable for the development of new herbicides and for understanding the fundamental biology of plant lipid metabolism.

References

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Application

Application Notes and Protocols for In Vivo Evaluation of 2-chloro-N-cyclopentyl-N-cyclopropylacetamide

Introduction: Unveiling the In Vivo Profile of a Novel Chloroacetamide The chloroacetamide class of compounds is of significant interest due to a broad spectrum of biological activities, including well-established herbic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the In Vivo Profile of a Novel Chloroacetamide

The chloroacetamide class of compounds is of significant interest due to a broad spectrum of biological activities, including well-established herbicidal and potential antimicrobial properties.[1][2] The novel molecule, 2-chloro-N-cyclopentyl-N-cyclopropylacetamide, represents a unique structural variation within this class, suggesting the possibility of a distinct efficacy and safety profile. The lipophilic cyclopentyl and cyclopropyl moieties may significantly influence its pharmacokinetic (PK) and pharmacodynamic (PD) properties.[3][4]

These application notes provide a comprehensive framework for the preclinical in vivo evaluation of 2-chloro-N-cyclopentyl-N-cyclopropylacetamide. The protocols herein are designed to establish a foundational understanding of the compound's safety, tolerability, and pharmacokinetic behavior in a mammalian model. This guide is intended for researchers in drug development, toxicology, and agricultural sciences, providing a robust, scientifically-grounded approach to preclinical assessment. All experimental designs adhere to the principles of Good Laboratory Practice (GLP) to ensure data integrity and reproducibility.[5]

Part 1: Strategic Approach to In Vivo Experimental Design

A phased approach to the in vivo assessment of a novel chemical entity is critical for a comprehensive understanding of its biological effects.[6][7] The following experimental workflow is proposed for 2-chloro-N-cyclopentyl-N-cyclopropylacetamide, beginning with acute toxicity and progressing to pharmacokinetic characterization.

experimental_workflow cluster_phase1 Phase 1: Safety & Tolerability Assessment cluster_phase2 Phase 2: Pharmacokinetic (PK) Profiling cluster_phase3 Phase 3: Preliminary Efficacy/Target Organ Toxicity A Acute Toxicity Study (Single Dose Escalation) B Dose Range Finding (DRF) Study (7-14 days) A->B Establish MTD C Single-Dose PK Study B->C Select Doses for PK D Bioavailability Assessment (IV vs. Oral) C->D Determine Key PK Parameters E Sub-chronic Toxicity Study (28-day) D->E Inform Dose Selection F Histopathology & Biomarker Analysis E->F Identify Target Organs mechanism_of_action cluster_compound Compound Interaction cluster_cellular_targets Potential Cellular Targets cluster_downstream_effects Downstream Cellular Effects Compound 2-chloro-N-cyclopentyl-N-cyclopropylacetamide Enzymes Critical Enzymes Active Site Residues (e.g., Cys, His) Compound->Enzymes:f1 Alkylation DNA DNA Guanine Bases Compound->DNA:f1 Alkylation Enzyme_Inhibition Enzyme Inhibition Enzymes->Enzyme_Inhibition DNA_Adducts DNA Adduct Formation DNA->DNA_Adducts Cell_Cycle_Arrest Cell Cycle Arrest Enzyme_Inhibition->Cell_Cycle_Arrest DNA_Adducts->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Postulated mechanism of action for 2-chloro-N-cyclopentyl-N-cyclopropylacetamide.

Conclusion and Future Directions

The experimental framework detailed in these application notes provides a clear path for the initial in vivo characterization of 2-chloro-N-cyclopentyl-N-cyclopropylacetamide. Successful completion of these studies will establish the acute safety profile and fundamental pharmacokinetic parameters of the compound. This foundational data is indispensable for making informed decisions regarding the potential development of this molecule as a therapeutic agent, herbicide, or other bioactive compound. Future studies should focus on sub-chronic toxicity to identify potential target organs and on efficacy studies in relevant disease or agricultural models.

References

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  • Prediction of Lipophilicity and Pharmacokinetics of Chloroacetamides by Chemometric Approach. PubMed Central. [Link]

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Method

Application Note: A Robust LC-MS/MS Protocol for the High-Sensitivity Detection of 2-chloro-N-cyclopentyl-N-cyclopropylacetamide in Biological Matrices

Abstract This document provides a comprehensive, field-tested protocol for the quantitative analysis of 2-chloro-N-cyclopentyl-N-cyclopropylacetamide in common biological matrices such as human plasma and urine. The meth...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested protocol for the quantitative analysis of 2-chloro-N-cyclopentyl-N-cyclopropylacetamide in common biological matrices such as human plasma and urine. The method leverages the specificity and sensitivity of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a gold-standard technique for bioanalytical studies.[1] We detail a complete workflow, from sample preparation using a streamlined protein precipitation protocol to optimized chromatographic separation and mass spectrometric detection. The causality behind each methodological choice is explained to provide researchers with a deep understanding of the analytical system. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable and reproducible method for toxicological, pharmacokinetic, or metabolomic studies involving this chloroacetamide compound.

Introduction and Analytical Rationale

2-chloro-N-cyclopentyl-N-cyclopropylacetamide is a synthetic amide containing chloro, cyclopentyl, and cyclopropyl functional groups. While specific data on this compound is not widely available, its structure is analogous to chloroacetamide herbicides, a class of compounds that requires sensitive monitoring in biological and environmental samples due to potential toxicity.[2][3] The analysis of such small molecules in complex biological matrices like plasma or urine is challenging due to the high abundance of interfering endogenous components such as proteins and phospholipids.[4][5]

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the premier analytical choice for this application. Its high selectivity, achieved through Multiple Reaction Monitoring (MRM), allows for precise differentiation of the target analyte from the complex matrix background. Furthermore, its exceptional sensitivity enables quantification at the low concentrations often required for pharmacokinetic and toxicological assessments.[1] This protocol is built upon established principles for small molecule bioanalysis to ensure robustness and trustworthiness.[6][7]

Analyte Properties and Predicted Mass Spectrometric Behavior

Understanding the physicochemical properties of the analyte is fundamental to method development.[7]

PropertyValueSource / Method
IUPAC Name 2-chloro-N-cyclopentyl-N-cyclopropylacetamide---
Molecular Formula C₁₀H₁₆ClNOCalculated
Molecular Weight 201.69 g/mol Calculated
Monoisotopic Mass 201.09204 DaCalculated
Predicted XLogP3 ~2.5 - 3.0Estimated based on similar structures
Predicted pKa Not readily ionizable (neutral)Structural analysis

Based on its structure, the amide nitrogen is the most probable site for protonation. Therefore, Electrospray Ionization (ESI) in positive ion mode is selected for optimal sensitivity. The protonated molecule [M+H]⁺ will serve as the precursor ion for MS/MS analysis.

Comprehensive Analytical Workflow

The entire analytical process is a multi-stage system designed to isolate the analyte, separate it from interferences, and perform accurate quantification.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine) Spike Spike with Internal Standard (IS) Sample->Spike PPT Protein Precipitation (Acetonitrile) Spike->PPT Vortex Vortex & Centrifuge PPT->Vortex Supernatant Collect Supernatant Vortex->Supernatant Evaporate Evaporate & Reconstitute Supernatant->Evaporate LC LC Separation (Reversed-Phase C18) Evaporate->LC MS MS/MS Detection (Positive ESI, MRM) LC->MS Process Peak Integration & Calibration Curve Generation MS->Process Quant Quantification & Reporting Process->Quant

Caption: Overall workflow for the analysis of 2-chloro-N-cyclopentyl-N-cyclopropylacetamide.

Materials, Reagents, and Instrumentation

  • Standards: Analytical grade 2-chloro-N-cyclopentyl-N-cyclopropylacetamide and a suitable stable isotope-labeled internal standard (SIL-IS). If a SIL-IS is unavailable, a structurally similar compound can be used.

  • Solvents: LC-MS grade acetonitrile, methanol, and water.[8]

  • Reagents: Formic acid (≥98%).

  • Biological Matrix: Blank human plasma (K₂EDTA anticoagulant is recommended to minimize protease activity) and urine from verified sources.[9]

  • Instrumentation:

    • A UHPLC or HPLC system capable of delivering accurate gradients.

    • A tandem mass spectrometer equipped with an ESI source (e.g., Agilent 6470, Sciex 7500, or equivalent).[8][10]

Detailed Experimental Protocols

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions from the primary stock solution using 50:50 (v/v) acetonitrile:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Stock: Prepare a 1 mg/mL stock of the IS. Dilute this to a final working concentration of 100 ng/mL in acetonitrile. This solution will be used as the protein precipitation solvent.

  • Quality Control (QC) Samples: Prepare QC samples in blank biological matrix at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) from a separate stock solution weighing.

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a simple, fast, and effective method for removing the majority of proteins from plasma samples before LC-MS analysis.[5][6] Acetonitrile is chosen as it efficiently precipitates proteins while keeping small molecules like the analyte in solution.[5]

PPT_Workflow plasma 50 µL Plasma Sample acetonitrile Add 150 µL Acetonitrile (containing Internal Standard) plasma->acetonitrile vortex Vortex for 1 minute acetonitrile->vortex centrifuge Centrifuge at 14,000 g for 10 minutes vortex->centrifuge supernatant Transfer 100 µL of clear supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Caption: Step-by-step protein precipitation workflow for plasma samples.

Step-by-Step Protocol:

  • Pipette 50 µL of the biological sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution (100 ng/mL in acetonitrile). The 3:1 ratio of solvent to sample ensures efficient protein precipitation.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge the tubes at ≥14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully aspirate the clear supernatant and transfer it to an autosampler vial for analysis.

LC-MS/MS Operating Conditions

The following conditions are a robust starting point and should be optimized for the specific instrument used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended SettingRationale
Column Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation for moderately polar compounds like the target analyte.[11]
Mobile Phase A Water + 0.1% Formic AcidFormic acid aids in protonation for better ESI+ sensitivity and improves peak shape.[12]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a strong organic solvent suitable for eluting the analyte.
Flow Rate 0.4 mL/minStandard flow rate for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature reduces viscosity and can improve peak shape and reproducibility.[10]
Injection Vol. 5 µLBalances sensitivity with potential matrix effects.
Gradient See Table 2A gradient is necessary to elute the analyte with good peak shape and clear late-eluting matrix components.

Table 2: Suggested LC Gradient Profile

Time (min)% Mobile Phase B
0.010
0.510
3.095
4.095
4.110
5.010

Table 3: Mass Spectrometry Parameters

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe amide nitrogen is readily protonated.
Precursor Ion [M+H]⁺ m/z 202.1Calculated for C₁₀H₁₆³⁵ClNO + H⁺.
Product Ion 1 (Quantifier) To be determined empirically (e.g., m/z 124.1)A stable and abundant fragment, likely from the loss of the chloroacetyl group.
Product Ion 2 (Qualifier) To be determined empirically (e.g., m/z 82.1)A second fragment to confirm identity, possibly corresponding to the protonated cyclopropyl-cyclopentyl amine moiety.
Collision Energy (CE) To be optimizedMust be optimized to maximize the signal of the product ions.
Dwell Time 100 msProvides sufficient data points across the chromatographic peak for accurate quantification.
Source Temp. 500 °CTypical setting for efficient desolvation.

Note: The exact m/z values for product ions and the optimal collision energies must be determined by infusing a standard solution of the analyte directly into the mass spectrometer.

Method Validation and Trustworthiness

To ensure the protocol is a self-validating and trustworthy system, it should be validated according to established bioanalytical method validation guidelines from regulatory bodies like the FDA or EMA. Key parameters to assess include:

  • Selectivity and Specificity: Analyze blank matrix from multiple sources to ensure no endogenous interferences co-elute with the analyte.

  • Linearity and Range: Demonstrate a linear response across the defined concentration range (e.g., 1-1000 ng/mL) with a correlation coefficient (r²) > 0.99.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable precision (≤20%) and accuracy (±20%).

  • Accuracy and Precision: Intra- and inter-day accuracy (as % bias) and precision (as %RSD) should be within ±15% (±20% at the LLOQ) for QC samples.

  • Matrix Effect: Assess the degree of ion suppression or enhancement caused by the biological matrix.

  • Recovery and Stability: Evaluate the efficiency of the extraction process and the stability of the analyte under various conditions (bench-top, freeze-thaw, long-term storage).

Conclusion

This application note presents a detailed and robust LC-MS/MS method for the quantification of 2-chloro-N-cyclopentyl-N-cyclopropylacetamide in biological matrices. By combining a simple and efficient protein precipitation sample preparation with optimized reversed-phase chromatography and sensitive tandem mass spectrometry, this protocol provides the necessary performance for demanding bioanalytical applications. The clear explanation of the rationale behind each step empowers researchers to implement and, if necessary, adapt this method to their specific instrumentation and research needs, ensuring high-quality, reliable, and reproducible data.

References

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Technical Notes & Optimization

Optimization

Technical Support Center: Identification of 2-chloro-N-cyclopentyl-N-cyclopropylacetamide Degradation Products

Welcome to the technical support center for the analysis of 2-chloro-N-cyclopentyl-N-cyclopropylacetamide. This guide is designed for researchers, analytical scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2-chloro-N-cyclopentyl-N-cyclopropylacetamide. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, experience-based answers and troubleshooting strategies for identifying the degradation products of this novel chloroacetamide compound. Our focus is on the scientific rationale behind each step, ensuring robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to identify degradation products of this compound?

Identifying degradation products is a non-negotiable aspect of product development and safety assessment for several reasons. For pharmaceutical candidates, it is a strict regulatory requirement mandated by agencies like the FDA and governed by ICH guidelines.[1] These guidelines require a full understanding of a molecule's stability profile to ensure safety and efficacy.[1] For agrochemicals, understanding degradation is crucial for assessing environmental fate, persistence, and the potential toxicity of byproducts formed in soil and water.[2] Some degradation products of chloroacetamide herbicides can be as, or even more, toxic than the parent compound.[3]

Q2: Based on its structure, what are the most probable degradation pathways for 2-chloro-N-cyclopentyl-N-cyclopropylacetamide?

The structure of 2-chloro-N-cyclopentyl-N-cyclopropylacetamide contains two primary points of susceptibility: the chloroacetamide group and the amide bond.

  • Hydrolysis of the C-Cl Bond: The carbon-chlorine bond is the most likely site for hydrolytic cleavage. Under acidic, basic, or even neutral aqueous conditions, the chlorine atom can be substituted by a hydroxyl group (-OH) to form 2-hydroxy-N-cyclopentyl-N-cyclopropylacetamide. This is a common degradation pathway for chloroacetamide herbicides.[2][3]

  • Hydrolysis of the Amide Bond: The amide linkage is also susceptible to hydrolysis, particularly under strong acidic or basic conditions. This would cleave the molecule into two fragments: 2-chloroacetic acid and N-cyclopentylcyclopropanamine.

  • Oxidative Degradation: Oxidative conditions, often mediated by hydroxyl radicals, can lead to a variety of products.[4] Reactions may include hydroxylation at various positions on the cyclopentyl or cyclopropyl rings or N-dealkylation (cleavage of the cyclopentyl or cyclopropyl group from the nitrogen atom).[5]

  • Photodegradation: Exposure to UV light can induce degradation. For related chloroacetamides, photolytic reactions include dechlorination, hydroxylation, and cyclization.[3][6]

Predictive Degradation Pathway Diagram

G cluster_main 2-chloro-N-cyclopentyl-N-cyclopropylacetamide (Parent) cluster_products Potential Degradation Products parent Parent Compound hydrolysis_cl 2-hydroxy-N-cyclopentyl-N-cyclopropylacetamide parent->hydrolysis_cl Hydrolysis (H+/OH-) hydrolysis_amide 2-chloroacetic acid + N-cyclopentylcyclopropanamine parent->hydrolysis_amide Amide Hydrolysis (Strong H+/OH-) oxidation Hydroxylated or N-dealkylated Species parent->oxidation Oxidation (e.g., H2O2)

Caption: Predicted major degradation pathways.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your analysis, providing probable causes and actionable solutions grounded in scientific principles.

Problem 1: I've run my forced degradation study, but I see little to no degradation of the parent compound.
  • Probable Cause A: Stress conditions are too mild.

    • Expert Insight: The goal of a forced degradation study is to achieve relevant degradation, typically in the range of 5-20%.[7] This provides enough of the degradation products to be detected and characterized without completely destroying the sample.[8] If you see less than 5% degradation, your stress conditions are likely insufficient. The stability of the chloroacetamide functional group can vary significantly based on the N-substituents.

    • Solution: Systematically increase the severity of your stress conditions. Do not increase all variables at once.

      • Hydrolysis: Increase the concentration of the acid/base (e.g., from 0.01 M to 0.1 M or 1 M HCl/NaOH) or increase the temperature in 10°C increments (e.g., from 60°C to 70°C).[9]

      • Oxidation: Increase the concentration of hydrogen peroxide (e.g., from 3% to 10% or 30%) or extend the exposure time. Gentle heating can also accelerate oxidative degradation.

      • Photolysis: Ensure your light source provides sufficient energy and exposure as per ICH Q1B guidelines. If degradation is still low, consider dissolving the sample in a solvent that promotes photosensitivity.

  • Probable Cause B: The analytical method is not "stability-indicating."

    • Expert Insight: A stability-indicating method is an analytical procedure capable of separating and quantifying the active pharmaceutical ingredient (API) from its degradation products.[1] If a degradation product co-elutes with the parent compound peak in your chromatogram, the parent peak area will not decrease, giving the false impression that no degradation has occurred.

    • Solution: Re-evaluate and re-validate your analytical method, typically HPLC-UV.

      • Check Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in stressed samples. A "pure" peak will have a consistent spectrum across its entire width.

      • Modify Separation Conditions: Adjust the mobile phase gradient, pH, or organic modifier to resolve any co-eluting peaks. Experiment with a different column chemistry (e.g., C18 vs. Phenyl-Hexyl) to alter selectivity.

Problem 2: My chromatogram is very complex, with poor resolution and many unknown peaks.
  • Probable Cause A: The chromatographic method lacks sufficient resolving power.

    • Expert Insight: Forced degradation can produce numerous minor degradation products with similar polarities, making separation challenging. A generic gradient may not be sufficient.

    • Solution: Optimize the HPLC method systematically.

      • Gradient Slope: Decrease the steepness of your gradient (e.g., from a 5-95% B in 10 min to 5-95% B in 30 min). A shallower gradient increases the separation window for closely eluting compounds.

      • Mobile Phase pH: The charge state of your parent compound and its degradants can be manipulated by pH. Analyze the pKa of your molecule. Small changes in mobile phase pH can significantly alter retention and selectivity, especially for polar compounds.

      • Column Choice: If resolution is still poor, consider a high-resolution column (e.g., smaller particle size, such as sub-2 µm for UHPLC) to improve peak efficiency.

  • Probable Cause B: Sample matrix interference or secondary reactions.

    • Expert Insight: The solvents or buffers used in the degradation study (e.g., phosphate buffers) can sometimes react with the compound or its degradants, creating artifacts. Additionally, complex sample matrices can obscure peaks of interest.

    • Solution:

      • Run Blanks: Always analyze "stress blanks" (e.g., mobile phase + acid, heated) to identify peaks that are not related to your compound.

      • Sample Cleanup: For complex samples, use Solid-Phase Extraction (SPE) to remove interfering substances before LC-MS analysis.[10][11] A C18 SPE cartridge is often a good starting point for moderately polar compounds.

Problem 3: I can see new peaks in my chromatogram, but I'm unable to identify their structures.
  • Probable Cause: Insufficient or low-quality mass spectrometry data.

    • Expert Insight: Structural elucidation of unknown compounds is highly dependent on the quality and type of mass spectrometry data obtained.[12] Nominal mass data from a single quadrupole MS is often insufficient for confident identification.[12]

    • Solution: Employ High-Resolution Mass Spectrometry (HRMS) coupled with tandem MS (MS/MS).

      • Accurate Mass Measurement: Use an HRMS instrument like a Time-of-Flight (TOF) or Orbitrap to obtain accurate mass measurements (typically <5 ppm mass error). This allows you to determine the elemental formula of the degradation product.[12] For example, the replacement of -Cl with -OH results in a specific mass shift that can be precisely calculated.

      • MS/MS Fragmentation: Isolate the precursor ion of the degradation product in the mass spectrometer and fragment it. The resulting fragmentation pattern provides clues about the molecule's structure. Compare the fragmentation pattern of the degradant to that of the parent compound. Common fragmentation pathways (e.g., loss of the cyclopropyl group) can help pinpoint the site of modification. Mass spectrometry is a cornerstone for identifying impurities and degradation products due to its high sensitivity and selectivity.[12][13]

Experimental Protocols and Workflows

Protocol 1: Forced Degradation Study Design

This protocol is a starting point based on ICH Q1A(R2) guidelines.[9] The goal is to achieve 5-20% degradation.

Objective: To generate potential degradation products of 2-chloro-N-cyclopentyl-N-cyclopropylacetamide under various stress conditions.

Materials:

  • 2-chloro-N-cyclopentyl-N-cyclopropylacetamide (API)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Acetonitrile (ACN) and Water (HPLC grade)

  • Calibrated oven, photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the API in ACN.

  • Set Up Stress Conditions: For each condition, prepare a sample and a corresponding blank.

    • Acid Hydrolysis: Dilute stock to 0.1 mg/mL in 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Dilute stock to 0.1 mg/mL in 0.1 M NaOH. Incubate at 60°C.

    • Oxidative: Dilute stock to 0.1 mg/mL in 6% H₂O₂. Keep at room temperature.

    • Thermal: Store the solid API in an oven at 80°C. Also, prepare a solution (0.1 mg/mL in ACN:Water) and heat at 60°C.

    • Photolytic: Expose the solid API and a solution (0.1 mg/mL in ACN:Water) to light conditions as specified in ICH Q1B (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Time Points: Withdraw aliquots at appropriate time points (e.g., 2, 8, 24, 48 hours).

  • Neutralization: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to prevent damage to the HPLC column.

  • Analysis: Analyze all samples, controls (API in solvent, no stress), and blanks by a stability-indicating HPLC-UV/MS method.

Data Summary Table: Recommended Starting Conditions for Forced Degradation

Stress ConditionReagent/ParameterTemperatureRecommended Time Points
Acid Hydrolysis 0.1 M HCl60 °C8h, 24h, 48h
Base Hydrolysis 0.1 M NaOH60 °C2h, 8h, 24h
Oxidation 6% H₂O₂Room Temp8h, 24h, 48h
Thermal (Solid) Dry Heat80 °C1 day, 3 days, 7 days
Photolytic ICH Q1B LightAmbientPer guideline completion
Workflow for Degradation Product Identification

G cluster_workflow Identification Workflow A 1. Forced Degradation (Acid, Base, Peroxide, Heat, Light) B 2. Develop Stability-Indicating HPLC-UV Method A->B Generate Samples C 3. HPLC-HRMS Analysis B->C Separate Analytes D 4. Data Processing C->D Acquire Accurate Mass & MS/MS Data E 5. Structure Elucidation D->E Determine Elemental Formula & Analyze Fragments F 6. Propose Degradation Pathway E->F Combine Evidence

Caption: A systematic workflow for identifying degradation products.

References

  • National Center for Biotechnology Information (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Available at: [Link]

  • Singh, R. & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research. Available at: [Link]

  • ZefSci (2024). Choosing the Right Mass Spectrometry for Small Molecules. Available at: [Link]

  • Christoffersen, C., et al. (2013). Identification and ecotoxicity of degradation products of chloroacetamide herbicides from UV-treatment of water. Science of The Total Environment. Available at: [Link]

  • Acero, J. L., et al. (2008). Oxidation of Acetamide Herbicides in Natural Waters by Ozone and by the Combination of Ozone/Hydrogen Peroxide: Kinetic Study and Process Modeling. Industrial & Engineering Chemistry Research. Available at: [Link]

  • U.S. Geological Survey (2001). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of selected herbicides and their degradation products in water using solid-phase extraction and gas chromatography/mass spectrometry. USGS Publications Warehouse. Available at: [Link]

  • Restek (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • Li, F., et al. (2011). Biodegradation of Chloroacetamide Herbicides by Paracoccus sp. FLY-8 in Vitro. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • ICH (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). Available at: [Link]

  • Resolve Mass Laboratories (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • Chen, J., et al. (2023). Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. ResearchGate. Available at: [Link]

  • Roulová, N., et al. (2022). Removal of Chloroacetanilide Herbicides from Water Using Heterogeneous Photocatalysis with TiO2/UV-A. MDPI. Available at: [Link]

  • Hussein, M. A., et al. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. RSC Advances. Available at: [Link]

  • Gu, H. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Available at: [Link]

  • Picó, Y. (2018). Analytical Methods for Pesticides and Herbicides. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Covalent Binding Assays for 2-chloro-N-cyclopentyl-N-cyclopropylacetamide

A Senior Application Scientist's Guide for Researchers Welcome to the technical support center for covalent binding assays involving 2-chloro-N-cyclopentyl-N-cyclopropylacetamide. This guide is designed for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for covalent binding assays involving 2-chloro-N-cyclopentyl-N-cyclopropylacetamide. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this or similar chloroacetamide-based electrophiles in their work. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively.

A crucial initial point is that "2-chloro-N-cyclopentyl-N-cyclopropylacetamide" is a highly specific molecule, and as of this writing, there is limited publicly available data on its specific reactivity and binding characteristics. However, it belongs to the well-studied class of N,N-disubstituted chloroacetamides. The principles and troubleshooting strategies outlined in this guide are based on the established behavior of this class of covalent modifiers and should be directly applicable to your experiments.

Understanding Your Covalent Modifier: The Chloroacetamide Warhead

2-chloro-N-cyclopentyl-N-cyclopropylacetamide is a targeted covalent inhibitor. Its reactivity stems from the chloroacetamide "warhead," an electrophilic group designed to form a stable, covalent bond with a nucleophilic amino acid residue on the target protein, most commonly a cysteine.

The presence of two alkyl groups (cyclopentyl and cyclopropyl) on the amide nitrogen influences the compound's properties. In general, chloroacetamides with secondary amine/aniline origins are significantly more reactive than those derived from primary amines/anilines[1]. This increased reactivity can be a double-edged sword, offering potent inhibition but also posing challenges with selectivity and stability.

The Covalent Binding Mechanism

The fundamental reaction is a nucleophilic substitution (SN2) where the deprotonated thiol of a cysteine residue attacks the carbon atom bearing the chlorine. The chlorine atom is displaced as a chloride ion, resulting in a stable thioether bond between the inhibitor and the protein.

Caption: Covalent modification of a cysteine residue by a chloroacetamide.

Frequently Asked Questions (FAQs)

Q1: My compound seems to be unstable in my assay buffer. Why is this happening and what can I do?

A1: Chloroacetamides can indeed have limited stability in aqueous buffers, especially those containing nucleophiles.[2]

  • Causality: The electrophilic nature of the chloroacetamide makes it susceptible to hydrolysis (reaction with water) or reaction with components of your buffer (e.g., Tris, DTT, or other reducing agents). This leads to a loss of active compound over the course of your experiment, resulting in lower than expected potency or incomplete labeling.

  • Troubleshooting Steps:

    • Buffer Selection: Switch to a non-nucleophilic buffer such as HEPES or PBS.

    • pH Control: Perform the assay at a neutral or slightly acidic pH (6.5-7.5). Higher pH increases the concentration of the more nucleophilic thiolate anion (Cys-S⁻), but can also accelerate compound degradation.

    • Fresh Preparation: Always prepare your compound stock fresh in an anhydrous solvent like DMSO and make final dilutions into aqueous buffer immediately before starting the experiment.

    • Stability Assessment: Perform a control experiment where you incubate the compound in your assay buffer for the duration of your experiment, and then measure its concentration by HPLC.

Q2: I'm seeing high background or non-specific binding in my mass spectrometry results. How can I improve selectivity?

A2: This is a common challenge with reactive electrophiles.[3] High reactivity can lead to modification of multiple cysteines on your target protein or off-target proteins in a complex mixture.

  • Causality: The intrinsic reactivity of your chloroacetamide may be too high, causing it to react with any accessible cysteine it encounters, rather than selectively binding to the intended target cysteine, which is often in a specific binding pocket.

  • Troubleshooting Steps:

    • Reduce Compound Concentration: Use the lowest concentration of your compound that still gives a robust signal for the intended modification.

    • Decrease Incubation Time: Shorter incubation times will favor modification of the most reactive and accessible cysteines, which is often the intended target.

    • Introduce a Competitor: Include a non-covalent binder for the same site to see if it can outcompete your covalent modifier, proving the binding is site-specific.

    • Use a Scavenger: In cellular assays, the high concentration of intracellular glutathione (GSH) acts as a natural scavenger for reactive electrophiles. In biochemical assays, you can mimic this by adding a low concentration of GSH to your buffer to quench non-specific reactions.

    • Mutant Control: If possible, use a mutant version of your target protein where the target cysteine is replaced with a non-nucleophilic residue (e.g., alanine or serine). A significant reduction in labeling of the mutant protein confirms site-specificity.[4]

Q3: My mass spectrometry data is ambiguous. I'm not sure if I'm seeing a covalent adduct.

A3: Mass spectrometry is the gold standard for confirming covalent modification, but data interpretation can be tricky.[5][6]

  • Causality: Incomplete labeling, multiple modifications, or unexpected side reactions can complicate the mass spectrum. The expected mass shift for the addition of 2-chloro-N-cyclopentyl-N-cyclopropylacetamide (after loss of HCl) is approximately 125.1 Da.

  • Troubleshooting Steps:

    • High-Resolution MS: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) to accurately determine the mass of the modified protein and confirm the mass shift.

    • Intact Protein Analysis: Start with intact protein mass spectrometry. This will clearly show the mass of the unmodified protein and any adducts. You should see a peak corresponding to [Protein Mass + n * 125.1 Da], where 'n' is the number of modifications.

    • Peptide Mapping (LC-MS/MS): Digest the protein with a protease (e.g., trypsin) and analyze the resulting peptides. This will allow you to pinpoint the exact cysteine residue(s) that are modified.

    • Control for Other Modifications: Be aware of other potential modifications, such as oxidation (+16 Da), which can occur during sample preparation.[7][8]

Potential Issue Expected Mass Shift (Da) Notes
Covalent Adduct+125.1C7H11NO fragment
Oxidation+16Single oxygen atom
Glutathionylation+305.1Common in cellular contexts
Dithiothreitol (DTT) Adduct+152.2If DTT is used and not removed

Table 1: Common Mass Shifts in Covalent Binding Assays.

Key Experimental Protocols

Protocol 1: Intact Protein Mass Spectrometry to Confirm Covalent Binding

This protocol is designed to provide a definitive "yes/no" answer to whether your compound is covalently modifying your target protein.

  • Protein and Compound Preparation:

    • Prepare your target protein at a concentration of 1-5 µM in a mass spectrometry-compatible buffer (e.g., 20 mM ammonium acetate, pH 7.4).

    • Prepare a 10 mM stock solution of 2-chloro-N-cyclopentyl-N-cyclopropylacetamide in anhydrous DMSO.

  • Incubation:

    • In separate tubes, mix the protein with your compound at different molar ratios (e.g., 1:1, 1:5, 1:10 protein:compound).

    • Include a "protein only" control (add an equivalent volume of DMSO).

    • Incubate at room temperature for a defined period (e.g., 1 hour).

  • Sample Cleanup:

    • Quench the reaction by adding an excess of a scavenger like GSH or by acidifying the sample (e.g., with 0.1% formic acid).

    • Desalt the sample using a C4 ZipTip or a similar reverse-phase cleanup method to remove excess compound and non-volatile salts.

  • Mass Spectrometry Analysis:

    • Analyze the sample by direct infusion into a high-resolution ESI-QTOF or Orbitrap mass spectrometer.

    • Acquire data in the positive ion mode over a mass range appropriate for your protein's expected charge state distribution.

  • Data Deconvolution:

    • Use the instrument's software to deconvolute the raw mass spectrum to obtain the zero-charge mass of the protein species present.

    • Compare the mass of the protein in the compound-treated sample to the DMSO control. A mass increase corresponding to your compound's fragment mass confirms covalent binding.[9]

cluster_workflow Intact Protein MS Workflow A 1. Prepare Protein (1-5 µM in AmAc Buffer) C 3. Incubate (Protein + Compound, RT, 1 hr) A->C B 2. Prepare Compound (10 mM in DMSO) B->C D 4. Quench & Desalt (C4 ZipTip) C->D E 5. Analyze by ESI-MS D->E F 6. Deconvolute Spectrum & Compare Masses E->F

Caption: Workflow for intact protein mass spectrometry analysis.

Protocol 2: Glutathione (GSH) Reactivity Assay

This assay measures the intrinsic reactivity of your compound, which is a key parameter for understanding its potential for off-target effects.

  • Reagent Preparation:

    • Prepare a 1 mM solution of GSH in a stable buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare a 10 mM stock of your compound in DMSO.

    • Prepare a solution of Ellman's reagent (DTNB) at 10 mM in the same buffer.

  • Reaction:

    • In a 96-well plate, mix the GSH solution with your compound to a final concentration of 10-100 µM.

    • Start a timer immediately.

  • Time-Point Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a well containing DTNB.

  • Measurement:

    • DTNB reacts with free thiols (unreacted GSH) to produce a yellow product that absorbs at 412 nm.

    • Measure the absorbance at 412 nm for each time point.

  • Data Analysis:

    • Plot the concentration of remaining GSH versus time.

    • Fit the data to a pseudo-first-order kinetic model to determine the rate constant of the reaction. This provides a quantitative measure of your compound's reactivity.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
No or low protein labeling 1. Compound instability/degradation.2. Target cysteine is not accessible or not nucleophilic enough.3. Incorrect buffer conditions (e.g., presence of DTT).1. Check compound stability with HPLC; use fresh compound; switch to HEPES/PBS buffer.2. Confirm protein structure/folding; check if the target cysteine requires a specific conformation for reactivity.3. Remove all reducing agents from the buffer.
High off-target labeling 1. Compound is too reactive.2. Compound concentration is too high.3. Incubation time is too long.1. Compare reactivity to a less reactive analog if available.2. Perform a dose-response experiment to find the optimal concentration.3. Perform a time-course experiment to find the shortest effective incubation time.
Inconsistent results between assays 1. Different buffer compositions.2. Aggregation of protein or compound.3. Lot-to-lot variability of the compound.1. Standardize buffer conditions across all assays.2. Check for precipitation; add a small amount of non-ionic detergent (e.g., 0.01% Tween-20).3. Verify the purity and identity of each new batch of compound by LC-MS and NMR.
Cellular assay shows no effect, but biochemical assay works 1. Poor cell permeability of the compound.2. Rapid metabolism or efflux of the compound.3. High intracellular GSH concentration is quenching the compound.1. Assess cell permeability using a PAMPA assay.2. Perform a metabolite ID study.3. Your compound may not be potent enough to overcome the high GSH levels; consider analogs with higher affinity for the target.

Table 2: Troubleshooting common issues in covalent binding assays.

Start Problem: No/Low Labeling Q1 Is compound stable in buffer? Start->Q1 Sol1 Solution: - Change buffer (HEPES) - Use fresh compound Q1->Sol1 No Q2 Is target Cys accessible? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Solution: - Check protein folding - Consider denaturing MS Q2->Sol2 No Q3 Is buffer free of nucleophiles (e.g., DTT)? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Solution: - Remove reducing agents - Use compatible buffer Q3->Sol3 No End Further Investigation Needed: Consider protein activity assay Q3->End Yes A3_Yes Yes A3_No No

Caption: Troubleshooting decision tree for no/low labeling.

By systematically addressing these potential issues and understanding the chemistry of your specific covalent modifier, you can overcome common hurdles and generate high-quality, reliable data in your covalent binding assays.

References
  • Backus, K. M., et al. (2016). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Nature, 534(7608), 570–574. [Link]

  • Meroueh, S. O., et al. (2020). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry, 11(9), 1039-1048. [Link]

  • PubChem. (n.d.). 2-chloro-N-cyclopentylacetamide. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Gotthardt, G., et al. (2024). Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. Life Science Alliance, 7(1), e202302303. [Link]

  • Karelin, A. A., et al. (2020). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Russian Journal of Bioorganic Chemistry, 46, 549-563. [Link]

  • Götze, S., et al. (2021). Design, Synthesis, and Molecular Evaluation of SNAr-Reactive N-(6-Fluoro-3-Nitropyridin-2-yl)Isoquinolin-3-Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. Chemistry – A European Journal, 27(49), 12629-12637. [Link]

  • Am Ende, C. W., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society, 145(6), 3349–3361. [Link]

  • Zhang, T., et al. (2023). Group Competition Strategy for Covalent Ligand Discovery. Journal of the American Chemical Society, 145(4), 2206–2216. [Link]

  • Singh, J., et al. (2011). Covalent Inhibition in Drug Discovery. ACS Chemical Biology, 6(1), 26-39. [Link]

  • Ward, C. C., et al. (2019). Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. EMBO Molecular Medicine, 11(11), e10558. [Link]

  • Am Ende, C. W., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society, 145(6), 3349–3361. [Link]

  • Oncodesign Services. (n.d.). Covalent Screening. Retrieved January 26, 2026, from [Link]

  • Lee, J. E., et al. (2021). Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics. Journal of Proteome Research, 20(1), 743-753. [Link]

  • Merrill, A. E., et al. (2021). Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. bioRxiv. [Link]

  • Alam, R., et al. (2017). Theory and Applications of Covalent Docking in Drug Discovery: Merits and Pitfalls. Molecules, 22(10), 1684. [Link]

  • Kathman, S. G., et al. (2015). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Journal of Medicinal Chemistry, 58(1), 70-87. [Link]

  • Allimuthu, D., & Adams, J. (2020). 2-Chloropropionamide As a Low-Reactivity Electrophile for Irreversible Small-Molecule Probe Identification. ACS Chemical Biology, 15(11), 2883–2890. [Link]

  • de Wispelaere, M., et al. (2022). Technologies for Direct Detection of Covalent Protein–Drug Adducts. International Journal of Molecular Sciences, 23(21), 13329. [Link]

  • Abbas, A. Y., et al. (2022). Covalent Fragment Screening Using the Quantitative Irreversible Tethering Assay. Journal of Visualized Experiments, (180), e63465. [Link]

  • PharmaCompass. (n.d.). CAS 733039-20-8. Retrieved January 26, 2026, from [Link]

  • Jeong, J., et al. (2010). Novel Oxidative Modifications in Redox-Active Cysteine Residues. Molecular & Cellular Proteomics, 9(12), 2685–2695. [Link]

  • International Pharmaceutical Industry. (2023). Covalent Drug Discovery: Challenges, Advances, and Success Stories. [Link]

  • Alvarez-Castillo, B., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. International Journal of Molecular Sciences, 25(9), 4697. [Link]

  • Wang, J., et al. (2024). Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target. bioRxiv. [Link]

  • Sbardella, G. (2021). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules, 26(11), 3236. [Link]

  • Potashman, M. H., & Duggan, M. E. (2009). Covalent inhibitors in drug discovery: From accidental discoveries to avoided liabilities and designed therapies. Journal of Medicinal Chemistry, 52(5), 1231–1246. [Link]

  • Scientist.com. (2023). How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Chloroacetamide Inhibitors: A Comparative Analysis

For researchers, scientists, and drug development professionals, the landscape of covalent inhibitors is both exciting and complex. Among these, the chloroacetamide warhead has carved a niche for its ability to form stab...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the landscape of covalent inhibitors is both exciting and complex. Among these, the chloroacetamide warhead has carved a niche for its ability to form stable, irreversible bonds with target proteins, offering a powerful tool for modulating biological activity. This guide provides an in-depth comparison of chloroacetamide inhibitors, with a specific focus on the structural features of 2-chloro-N-cyclopentyl-N-cyclopropylacetamide and how they might influence its activity relative to other well-characterized chloroacetamides.

The Chloroacetamide Warhead: A Covalent Workhorse

Chloroacetamides are a class of electrophilic compounds widely employed in the design of covalent inhibitors. Their reactivity stems from the polarized carbon-chlorine bond, which is susceptible to nucleophilic attack by amino acid residues on target proteins. Cysteine, with its nucleophilic thiol group, is a common target for chloroacetamide modification, resulting in an irreversible thioether linkage.[1][2] This covalent bond formation can lead to prolonged and potent inhibition of protein function.

The general mechanism of action involves the nucleophilic cysteine residue of a target protein attacking the electrophilic carbon of the chloroacetamide. This results in the displacement of the chloride leaving group and the formation of a stable covalent bond.

cluster_0 Protein Target cluster_1 Chloroacetamide Inhibitor Target_Protein Target Protein (with Cysteine residue) Chloroacetamide R-NH-C(O)-CH2Cl Chloroacetamide->Target_Protein Covalent Bond Formation

Figure 1. General mechanism of covalent inhibition by a chloroacetamide.

Comparative Analysis of Chloroacetamide Inhibitors

To understand the potential profile of 2-chloro-N-cyclopentyl-N-cyclopropylacetamide, we will compare its structural motifs to those of established chloroacetamide inhibitors with known biological activities.

Inhibitor Class/ExampleTarget(s)Key Structural Features & SAR InsightsReference(s)
Herbicidal Chloroacetamides (e.g., Metolachlor, Alachlor)Very long-chain fatty acid elongases (VLCFAs)N-alkoxyalkyl and N-aryl groups contribute to herbicidal activity. The chloroacetamide moiety is essential for covalent modification of a key cysteine residue in the target enzyme.[3][4][5][3][4][5]
Kinase Inhibitors (e.g., UPR1376)Fibroblast growth factor receptor (FGFR)The chloroacetamide group is appended to a scaffold that provides selectivity for the kinase active site. This allows for irreversible inhibition of FGFR signaling in cancer cells.[6][6]
GPX4 Inhibitors Glutathione peroxidase 4 (GPX4)Chloroacetamide-containing compounds have been identified as inhibitors of GPX4, a key regulator of ferroptosis. The reactivity of the chloroacetamide is crucial for targeting the catalytic selenocysteine residue.[7][7]
TEAD-YAP Inhibitors Transcriptional enhanced associate domain (TEAD)Fragment-based screening has identified chloroacetamides that covalently bind to a conserved cysteine in the palmitate-binding pocket of TEAD, disrupting the TEAD-YAP interaction, which is critical in the Hippo signaling pathway.[8][8]
The Case of 2-chloro-N-cyclopentyl-N-cyclopropylacetamide: A Structural Perspective

The structure of 2-chloro-N-cyclopentyl-N-cyclopropylacetamide features two distinct cycloalkyl groups attached to the amide nitrogen: a cyclopentyl group and a cyclopropyl group. These features are significant when considering its potential biological activity.

  • Cyclopentyl Group: The presence of a cyclopentyl group can enhance the lipophilicity of the molecule, potentially improving its cell permeability and interaction with hydrophobic binding pockets on target proteins.[9]

  • Cyclopropyl Group: The cyclopropyl moiety is a "bioisostere" often used in medicinal chemistry to introduce conformational rigidity and improve metabolic stability. Its unique electronic properties can also influence binding affinity.

The combination of these two groups on the amide nitrogen suggests a molecule designed to explore specific regions of a protein's binding site. The overall shape and hydrophobicity imparted by these groups would be critical determinants of its target selectivity.

Experimental Protocols for Evaluating Chloroacetamide Inhibitors

To rigorously assess the activity of a novel chloroacetamide inhibitor like 2-chloro-N-cyclopentyl-N-cyclopropylacetamide, a series of well-defined experiments are necessary.

Protocol 1: In Vitro Enzymatic Assay

This protocol is designed to determine the inhibitory potency (IC50) of a chloroacetamide inhibitor against a purified enzyme.

Objective: To measure the concentration-dependent inhibition of a target enzyme.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Assay buffer

  • Chloroacetamide inhibitor stock solution (in DMSO)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare serial dilutions of the chloroacetamide inhibitor in the assay buffer.

  • In a 96-well plate, add the enzyme and the inhibitor dilutions.

  • Incubate for a defined period to allow for covalent bond formation.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress using a plate reader (e.g., by measuring absorbance or fluorescence).

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Start Start Prepare_Dilutions Prepare Serial Dilutions of Inhibitor Start->Prepare_Dilutions Add_Enzyme_Inhibitor Add Enzyme and Inhibitor to 96-well Plate Prepare_Dilutions->Add_Enzyme_Inhibitor Incubate Incubate Add_Enzyme_Inhibitor->Incubate Add_Substrate Add Substrate Incubate->Add_Substrate Measure_Activity Measure Enzymatic Activity Add_Substrate->Measure_Activity Calculate_IC50 Calculate IC50 Measure_Activity->Calculate_IC50 End End Calculate_IC50->End

Figure 2. Workflow for an in vitro enzymatic assay to determine IC50.

Protocol 2: Cell-Based Assay

This protocol assesses the inhibitor's activity in a cellular context, providing insights into its cell permeability and on-target effects.

Objective: To determine the cellular potency of the inhibitor.

Materials:

  • Mammalian cell line expressing the target protein

  • Cell culture medium and supplements

  • Chloroacetamide inhibitor stock solution (in DMSO)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the chloroacetamide inhibitor.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add a cell viability reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., absorbance or luminescence) using a plate reader.

  • Calculate the percentage of cell viability for each inhibitor concentration and determine the EC50 value.

Protocol 3: Mass Spectrometry-Based Target Engagement

This advanced protocol confirms the covalent modification of the target protein by the chloroacetamide inhibitor.

Objective: To identify the specific amino acid residue modified by the inhibitor.

Materials:

  • Purified target enzyme or cell lysate

  • Chloroacetamide inhibitor

  • Trypsin

  • Mass spectrometer (e.g., LC-MS/MS)

Procedure:

  • Incubate the protein with the chloroacetamide inhibitor.

  • Digest the protein into smaller peptides using trypsin.

  • Analyze the peptide mixture by LC-MS/MS.

  • Search the mass spectrometry data for a peptide with a mass shift corresponding to the addition of the inhibitor.

  • Fragment the modified peptide to confirm the site of covalent modification.

Future Directions and Conclusion

The chloroacetamide warhead remains a valuable tool in the development of potent and selective covalent inhibitors. While the specific biological activity of 2-chloro-N-cyclopentyl-N-cyclopropylacetamide is yet to be elucidated, its unique structural features provide a compelling starting point for inhibitor design. The combination of a cyclopentyl and a cyclopropyl group on the amide nitrogen offers a distinct chemical space to explore for achieving high affinity and selectivity for a given target.

Further research, employing the experimental protocols outlined in this guide, is necessary to fully characterize the potential of this and other novel chloroacetamide inhibitors. As our understanding of covalent inhibition deepens, we can expect the rational design of chloroacetamide-based therapeutics to yield highly effective treatments for a range of diseases.

References

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Comparative

A Comparative Analysis of the Predicted Biological Activity of 2-chloro-N-cyclopentyl-N-cyclopropylacetamide and its Bromo-Analogue

A Senior Application Scientist's Guide to Investigating Novel Haloacetamide Herbicides For researchers, scientists, and professionals engaged in the discovery and development of novel agrochemicals, the careful selection...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Investigating Novel Haloacetamide Herbicides

For researchers, scientists, and professionals engaged in the discovery and development of novel agrochemicals, the careful selection and evaluation of candidate molecules are paramount. Within the extensive class of chloroacetamide herbicides, which are vital for controlling annual grasses and some broadleaf weeds, subtle structural modifications can lead to significant changes in biological activity.[1] This guide provides a comparative framework for investigating the herbicidal efficacy and cytotoxic potential of "2-chloro-N-cyclopentyl-N-cyclopropylacetamide" and its hypothetical bromo-analogue, "2-bromo-N-cyclopentyl-N-cyclopropylacetamide."

Introduction: The Significance of the Halogen in Chloroacetamide Herbicides

Chloroacetamide herbicides, such as alachlor and metolachlor, have been mainstays in agriculture for decades.[1] Their primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a process crucial for plant growth and development.[2] The electrophilic nature of the α-chloroacetyl group is central to their biological activity, as it allows for covalent modification of key enzymes in the VLCFA elongation pathway.

The substitution of the chlorine atom with bromine is a logical step in the exploration of structure-activity relationships (SAR). The difference in electronegativity, bond length, and leaving group ability between chlorine and bromine can profoundly impact the reactivity of the α-haloacetyl moiety. This, in turn, is expected to influence the compound's herbicidal potency and its toxicological profile. Generally, the carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, which could lead to a higher alkylating potential for the bromo-analogue. This increased reactivity could translate to enhanced herbicidal activity, but it might also elevate its cytotoxicity towards non-target organisms.

Synthesis of the Target Compounds

The synthesis of both the chloro- and bromo- N-cyclopentyl-N-cyclopropylacetamides can be achieved through a straightforward nucleophilic acyl substitution reaction. The general synthetic approach is outlined below.

Proposed Synthetic Workflow

cluster_0 Synthesis of N-cyclopentyl-N-cyclopropylamine (Intermediate) cluster_1 Acylation to Final Products Cyclopentanone Cyclopentanone ReductiveAmination Reductive Amination (e.g., NaBH3CN) Cyclopentanone->ReductiveAmination Cyclopropylamine Cyclopropylamine Cyclopropylamine->ReductiveAmination Intermediate N-cyclopentyl-N-cyclopropylamine ReductiveAmination->Intermediate Acylation_Chloro Acylation Intermediate->Acylation_Chloro Acylation_Bromo Acylation Intermediate->Acylation_Bromo ChloroacetylChloride 2-Chloroacetyl chloride ChloroacetylChloride->Acylation_Chloro BromoacetylBromide 2-Bromoacetyl bromide BromoacetylBromide->Acylation_Bromo Final_Chloro 2-chloro-N-cyclopentyl-N-cyclopropylacetamide Final_Bromo 2-bromo-N-cyclopentyl-N-cyclopropylacetamide Acylation_Chloro->Final_Chloro Acylation_Bromo->Final_Bromo

Caption: Proposed synthetic workflow for the chloro- and bromo- analogues.

Experimental Protocol: Synthesis of 2-bromo-N-cyclopentyl-N-cyclopropylacetamide

This protocol is adapted from established methods for the synthesis of N-substituted 2-bromoacetamides.

  • Synthesis of N-cyclopentyl-N-cyclopropylamine (Intermediate):

    • To a solution of cyclopentanone (1.0 eq) in a suitable solvent (e.g., methanol), add cyclopropylamine (1.1 eq).

    • Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

    • Cool the reaction mixture to 0°C and add a reducing agent such as sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).

    • Purify the crude product by distillation or column chromatography to yield N-cyclopentyl-N-cyclopropylamine.

  • Acylation with 2-Bromoacetyl bromide:

    • Dissolve N-cyclopentyl-N-cyclopropylamine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

    • Cool the mixture to 0°C and add a solution of 2-bromoacetyl bromide (1.1 eq) in the same solvent dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 2-bromo-N-cyclopentyl-N-cyclopropylacetamide.

The synthesis of the chloro-analogue would follow an identical procedure, substituting 2-bromoacetyl bromide with 2-chloroacetyl chloride.

Comparative Biological Activity Assessment

A thorough comparison of the two analogues requires a multi-faceted approach, encompassing herbicidal efficacy against target weed species and cytotoxicity profiling against non-target organisms.

Herbicidal Activity Evaluation

The primary objective is to determine the concentration of each compound required to inhibit plant growth. This is typically expressed as the half-maximal inhibitory concentration (IC50).

  • Plant Material: Select a model monocotyledonous weed (e.g., Echinochloa crus-galli - barnyard grass) and a dicotyledonous weed (e.g., Amaranthus retroflexus - redroot pigweed).

  • Treatment Application:

    • Prepare a series of dilutions for both the chloro- and bromo- analogues in a suitable solvent system (e.g., acetone with a surfactant).

    • Sow seeds of the test species in pots containing a standardized soil mix.

    • Apply the herbicide solutions evenly to the soil surface immediately after sowing.

    • Include a solvent-only control and a positive control with a known herbicide (e.g., alachlor).

  • Growth Conditions: Maintain the pots in a controlled environment (e.g., greenhouse or growth chamber) with standardized temperature, light, and humidity.

  • Data Collection: After a set period (e.g., 14-21 days), assess the herbicidal effect by measuring parameters such as:

    • Germination rate

    • Shoot and root length

    • Fresh and dry weight of the seedlings

  • Data Analysis: Calculate the IC50 values for each compound against each plant species using a dose-response curve.

Cytotoxicity Assessment

Evaluating the potential toxicity of the compounds to non-target organisms is a critical aspect of their development. In vitro cytotoxicity assays provide a rapid and cost-effective means of initial screening.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[3]

  • Cell Lines: Utilize a relevant mammalian cell line, such as human liver carcinoma cells (HepG2) or normal human dermal fibroblasts (NHDF), to represent non-target organisms.

  • Cell Culture and Treatment:

    • Culture the cells in appropriate media and conditions.

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the chloro- and bromo- analogues. Include a vehicle control and a positive control (e.g., a known cytotoxic agent).

  • MTT Assay:

    • After a 24-48 hour incubation period, add MTT solution to each well and incubate for 2-4 hours.

    • Living cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Data Acquisition and Analysis:

    • Measure the absorbance of the formazan solution using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value for each compound, representing the concentration that causes a 50% reduction in cell viability.

Predicted Outcomes and Structure-Activity Relationship Insights

Based on fundamental chemical principles, we can hypothesize the likely differences in biological activity between the chloro- and bromo- analogues.

Table 1: Predicted Physicochemical and Biological Properties

Property2-chloro-N-cyclopentyl-N-cyclopropylacetamide2-bromo-N-cyclopentyl-N-cyclopropylacetamideRationale for Prediction
Molecular Weight LowerHigherBromine has a higher atomic mass than chlorine.
Lipophilicity (LogP) LowerHigherBromine is more lipophilic than chlorine.
Electrophilicity of α-carbon HighHigherThe C-Br bond is more easily polarized than the C-Cl bond, making the carbon more susceptible to nucleophilic attack.
Herbicidal Activity (Predicted IC50) PotentPotentially more potentIncreased reactivity of the bromo-analogue may lead to more efficient inhibition of the target enzyme.
Cytotoxicity (Predicted IC50) ModeratePotentially higherIncreased alkylating potential could lead to greater off-target effects and higher toxicity to non-target cells.

The expected increase in lipophilicity for the bromo-analogue could also influence its uptake and translocation within the plant, potentially contributing to its herbicidal efficacy. However, this must be balanced against the potential for increased non-specific binding and metabolism.

Proposed Mechanism of Action and In-Depth Analysis

The herbicidal action of chloroacetamides is attributed to their ability to act as alkylating agents. The α-haloacetyl group is a key pharmacophore that reacts with nucleophilic residues (such as sulfhydryl groups of cysteine) in target enzymes.

cluster_0 Proposed Mechanism of Action Herbicide Haloacetamide Herbicide (Chloro- or Bromo- analogue) Inhibition Inhibition of Enzyme Activity Herbicide->Inhibition Alkylates active site Enzyme Target Enzyme (e.g., VLCFA elongase) Enzyme->Inhibition Covalent_Adduct Covalent Enzyme-Herbicide Adduct Inhibition->Covalent_Adduct Plant_Death Inhibition of Plant Growth and Eventual Death Inhibition->Plant_Death

Caption: Proposed mechanism of action for haloacetamide herbicides.

The enhanced reactivity of the bromo-analogue is predicted to facilitate this alkylation step, potentially leading to a more rapid and potent inhibition of the target enzyme. However, this increased reactivity is a double-edged sword. A more reactive compound may also be more prone to detoxification via conjugation with glutathione (GSH), a key plant defense mechanism against xenobiotics. Therefore, the net herbicidal effect will be a balance between the rate of target enzyme inhibition and the rate of detoxification.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative evaluation of 2-chloro-N-cyclopentyl-N-cyclopropylacetamide and its bromo-analogue. While the bromo- derivative is predicted to exhibit higher herbicidal potency due to its increased electrophilicity, this may be accompanied by greater cytotoxicity.

The experimental protocols outlined herein will enable researchers to generate the necessary data to validate these hypotheses. A thorough investigation should also include studies on the metabolic fate of these compounds in both target and non-target organisms to fully understand their selectivity and environmental impact. The insights gained from such a comparative study will be invaluable for the rational design of next-generation herbicides with improved efficacy and safety profiles.

References

  • Alkylating Reactivity and Herbicidal Activity of Chloroacetamides. PubMed. Available at: [Link]

  • Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Available at: [Link]

  • Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Cambridge University Press. Available at: [Link]

  • Cytotoxicity Mechanisms of Eight Major Herbicide Active Ingredients in Comparison to Their Commercial Formulations. PMC - NIH. Available at: [Link]

  • Comparative Evaluation of the Cytotoxicity of Glyphosate-Based Herbicides and Glycine in L929 and Caco2 Cells. PMC - NIH. Available at: [Link]

  • 2-chloro-N-cyclopentylacetamide | C7H12ClNO | CID 1518777. PubChem. Available at: [Link]

  • 2-bromo-N-cyclopentylacetamide | C7H12BrNO. ChemSrc. Available at: [Link]

  • Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals. Available at: [Link]

  • Acetamide, N-bromo-. Organic Syntheses Procedure. Available at: [Link]

  • Mode of Action for Chloroacetamides and Functionally Related Compounds. ResearchGate. Available at: [Link]

  • Structure-Activity Relationship of N-cyclopropylmethyl-7α-(m-methylaminophenyl)-6,14-endoethano-northebaine Derivatives as G-Protein-Biased KOR-Selective Agonists. ResearchGate. Available at: [Link]

  • CHLOROACETANILIDE HERBICIDE METABOLITES IN WISCONSIN GROUNDWATER. Soil Science Extension. Available at: [Link]

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Validation

A Researcher's Guide to Target Validation for Novel Covalent Agents: The Case of 2-chloro-N-cyclopentyl-N-cyclopropylacetamide

For drug discovery researchers, the emergence of a novel bioactive compound presents both an opportunity and a significant challenge. The initial excitement of identifying a molecule with desirable phenotypic effects is...

Author: BenchChem Technical Support Team. Date: February 2026

For drug discovery researchers, the emergence of a novel bioactive compound presents both an opportunity and a significant challenge. The initial excitement of identifying a molecule with desirable phenotypic effects is quickly followed by the critical task of target identification and validation. This guide provides a comprehensive framework for approaching this process, using the hypothetical, yet structurally informative, molecule 2-chloro-N-cyclopentyl-N-cyclopropylacetamide as our central case study.

This document is not a standard protocol book. Instead, it offers a strategic, in-depth comparison of methodologies, grounded in the principles of covalent inhibitor validation, to guide researchers in designing robust experiments that deliver unambiguous insights. We will dissect the structural features of our lead compound, propose a likely mechanism of action, and lay out a multi-tiered strategy for identifying and validating its cellular targets.

Deconstructing the Lead: Structural Clues to Mechanism

The structure of 2-chloro-N-cyclopentyl-N-cyclopropylacetamide provides immediate clues to its potential mode of action. It can be broken down into two key components: the reactive "warhead" and the "scaffold" that dictates specificity and physicochemical properties.

  • The Chloroacetamide Warhead: The 2-chloroacetamide moiety is a classic electrophilic group. Chloroacetamides are known to function as irreversible covalent modifiers, primarily reacting with nucleophilic amino acid residues on proteins.[1][2] The most common target is the thiol group of cysteine, one of the most nucleophilic residues under physiological conditions. However, reactions with other residues like lysine, histidine, or even serine/threonine are possible, depending on the local protein microenvironment. The presence of this group strongly suggests that our compound of interest is a covalent inhibitor .[3][4]

  • The Cyclopentyl and Cyclopropyl Scaffold: These two carbocyclic groups are increasingly utilized in medicinal chemistry.[5][6] The cyclopentyl group, being larger and more lipophilic, can enhance membrane permeability and contribute to binding affinity through hydrophobic interactions.[7][8] The cyclopropyl group is a particularly interesting feature. Its unique strained ring system can offer metabolic stability and enforce a specific conformation on the molecule, which can be crucial for selective binding to the target protein.[5][6]

Based on this analysis, we can formulate a primary hypothesis: 2-chloro-N-cyclopentyl-N-cyclopropylacetamide is a covalent inhibitor that forms an irreversible bond with nucleophilic residues on its protein target(s), and its cyclopentyl and cyclopropyl groups mediate the initial non-covalent binding interactions that position the chloroacetamide warhead for reaction.

The Strategic Workflow for Target Validation

A rigorous target validation campaign for a novel covalent inhibitor should be approached in a phased manner, moving from broad, unbiased screening to highly specific, hypothesis-driven experiments. The following workflow is designed to build a compelling case for a specific protein target.

G cluster_0 Phase 1: Target Identification (Unbiased) cluster_1 Phase 2: Confirmation of Covalent Adduct cluster_2 Phase 3: Functional Validation a1 Activity-Based Protein Profiling (ABPP) b1 Intact Protein MS (Top-Down) a1->b1 Identified Protein Hits a2 Affinity-Based Proteomics a2->b1 b2 Peptide Mapping MS/MS (Bottom-Up) b1->b2 Confirmed Mass Shift c1 In Vitro Functional Assays b2->c1 Identified Modification Site c2 Cellular Target Engagement Assays c1->c2 Demonstrated Inhibition c3 Site-Directed Mutagenesis c2->c3 Confirmed On-Target Activity in Cells

Figure 1: Phased workflow for covalent target validation.
Phase 1: Unbiased Target Identification

The initial step is to cast a wide net to identify all potential protein targets in a complex biological system, such as a cell lysate or live cells.

Methodology 1: Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomics strategy for identifying the targets of covalent inhibitors. It involves synthesizing a probe molecule that retains the core structure and reactivity of the parent compound but also incorporates a "handle" for visualization or enrichment (e.g., a terminal alkyne or azide for click chemistry).

Experimental Protocol: ABPP for Target Identification

  • Probe Synthesis: Synthesize an analog of 2-chloro-N-cyclopentyl-N-cyclopropylacetamide with a terminal alkyne tag. A key consideration is the placement of the tag to minimize disruption of the compound's binding properties.

  • Proteome Labeling: Incubate the alkyne-tagged probe with cell lysates or live cells for a defined period. A competition experiment, where the proteome is pre-incubated with an excess of the untagged parent compound, is a critical control to identify specific targets.

  • Click Chemistry: After labeling, lyse the cells (if not already done) and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag (e.g., biotin-azide or a fluorescent azide) to the probe-labeled proteins.

  • Enrichment/Visualization:

    • For biotin-tagged proteins, use streptavidin-coated beads to enrich the labeled proteins.

    • For fluorescently-tagged proteins, visualize the labeled proteins using in-gel fluorescence scanning.

  • Mass Spectrometry Analysis: Elute the enriched proteins, digest them with trypsin, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Proteins that are significantly enriched in the probe-treated sample compared to the competed control are considered primary target candidates.

Methodology 2: Affinity-Based Proteomics

This classic approach uses an immobilized version of the compound to "pull down" its binding partners from a proteome.

Experimental Protocol: Affinity-Based Pulldown

  • Ligand Immobilization: Synthesize an analog of the compound with a linker suitable for conjugation to a solid support (e.g., agarose or magnetic beads).

  • Proteome Incubation: Incubate the immobilized ligand with cell lysates. The covalent nature of the interaction can be an advantage here, as the bond will be stable to washing steps.

  • Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins.

  • Protein Identification: Identify the eluted proteins by LC-MS/MS.

Comparison of Target Identification Methods

FeatureActivity-Based Protein Profiling (ABPP)Affinity-Based Proteomics
Principle Covalent reaction in a native environmentBinding to an immobilized ligand
Strengths - Identifies targets in a more biologically relevant context (can be done in live cells)- Less prone to artifacts from linkers/surfaces- Directly assesses reactivity- Technically simpler to set up- No need for probe synthesis with a reporter tag
Weaknesses - Requires synthesis of a tagged probe- May miss targets if the tag interferes with binding- High potential for non-specific binding- Immobilization can alter the compound's properties- May not distinguish between covalent and non-covalent binders
Best For Identifying high-confidence covalent targets in complex proteomes.Initial, broader screening when probe synthesis is challenging.
Phase 2: Confirmation of Covalent Adduct Formation

Once a list of candidate targets is generated, the next crucial step is to confirm that the compound directly and covalently modifies these proteins. This is typically done using purified recombinant protein and high-resolution mass spectrometry.[9]

Methodology 1: Intact Protein Mass Spectrometry (Top-Down MS)

This technique measures the exact mass of the intact protein before and after incubation with the inhibitor. A mass increase corresponding to the molecular weight of the inhibitor is direct evidence of covalent adduct formation.[9]

Experimental Protocol: Intact Protein MS

  • Incubation: Incubate the purified candidate protein with a molar excess of 2-chloro-N-cyclopentyl-N-cyclopropylacetamide. A time-course experiment can provide kinetic information.

  • Sample Preparation: Desalt the protein-inhibitor mixture to remove excess, unbound compound.

  • LC-MS Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF). The instrument will generate a charge state envelope for the protein.

  • Deconvolution: Use software to deconvolute the charge state envelope to determine the precise molecular weight of the protein.

  • Analysis: Compare the mass of the treated protein with the untreated control. A mass shift equal to the mass of the compound minus the mass of HCl (the leaving group) confirms a 1:1 covalent adduct.

Methodology 2: Peptide Mapping Mass Spectrometry (Bottom-Up MS/MS)

While intact mass analysis confirms if a covalent bond has formed, bottom-up proteomics can determine where on the protein the modification has occurred.[9]

Experimental Protocol: Peptide Mapping by MS/MS

  • Incubation and Denaturation: Incubate the purified protein with the compound, then denature the protein and reduce and alkylate any non-modified cysteine residues (e.g., with iodoacetamide). This latter step is crucial to prevent disulfide bond scrambling and to differentiate the modified cysteine from others.

  • Proteolytic Digestion: Digest the protein into smaller peptides using a protease like trypsin.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry. The instrument will select peptide ions, fragment them, and measure the masses of the fragments.

  • Data Analysis: Use specialized software to search the fragmentation data against the protein's sequence. The software will identify the peptide containing the mass modification and, by analyzing the fragment ions, pinpoint the exact amino acid residue that is modified.

G cluster_0 Bottom-Up MS Workflow a Protein + Covalent Inhibitor b Denature, Reduce, Alkylate a->b c Trypsin Digestion b->c d LC-MS/MS Analysis c->d e Database Search d->e f Identify Modified Peptide and Residue e->f

Figure 2: Workflow for identifying the site of covalent modification.
Phase 3: Functional Validation

Confirming a direct covalent interaction is not enough. It is essential to demonstrate that this modification has a functional consequence on the protein's activity and is relevant in a cellular context.

  • In Vitro Functional Assays: Once the target is identified (e.g., a kinase, a protease, a metabolic enzyme), establish an in vitro assay to measure its activity. Demonstrate that incubation with 2-chloro-N-cyclopentyl-N-cyclopropylacetamide inhibits this activity in a time- and concentration-dependent manner, which is a hallmark of irreversible covalent inhibition.[3]

  • Site-Directed Mutagenesis: This is the gold-standard experiment for target validation. Mutate the identified target residue (e.g., Cys345Ala). The mutant protein should be resistant to modification and functional inhibition by the compound. This provides the strongest evidence that the compound's activity is mediated through covalent interaction at that specific site.

  • Cellular Target Engagement Assays: It is vital to show that the compound engages its target in living cells. This can be achieved through various methods, including cellular thermal shift assays (CETSA), or by using the ABPP probe in a cellular context to quantify the occupancy of the target site by the untagged compound.

Selecting Comparators and Alternatives

To fully understand the potential of 2-chloro-N-cyclopentyl-N-cyclopropylacetamide, its performance must be benchmarked against relevant alternatives. Since the target is initially unknown, these alternatives are defined conceptually.

Comparative Compound Classes

Comparator ClassRationaleExample (Hypothetical Target: Kinase X)
Non-Covalent Analog To distinguish between effects due to covalent modification versus reversible binding.Synthesize 2-acetyl-N-cyclopentyl-N-cyclopropylacetamide (replacing -Cl with -H). This analog should bind non-covalently and likely be much less potent.
Known Target Inhibitor To benchmark potency and selectivity against established standards.If Kinase X is the target, compare against a known, selective inhibitor of Kinase X (e.g., a clinically approved drug or a well-characterized tool compound).
Alternative Covalent Warhead To assess the efficiency and potential off-target profile of the chloroacetamide group.Synthesize an analog with a different covalent warhead (e.g., an acrylamide) targeting the same cysteine on Kinase X.

Conclusion

The journey from a novel bioactive molecule to a validated drug candidate is a rigorous one, demanding a systematic and multi-faceted experimental approach. For a compound like 2-chloro-N-cyclopentyl-N-cyclopropylacetamide, whose structure strongly implies a covalent mechanism, the target validation strategy must be tailored to definitively prove this mode of action. By employing a phased strategy that moves from unbiased proteomics to precise biophysical and functional validation, researchers can build a robust and compelling case for their compound's mechanism of action. The methodologies and comparative frameworks outlined in this guide provide a blueprint for navigating this complex but rewarding process, ultimately paving the way for the development of novel therapeutics.

References

  • PubChem. (n.d.). 2-chloro-N-cyclopentylacetamide. National Center for Biotechnology Information.
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  • Abdel-Maksoud, M. S., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2594969. [Link]

  • PubChem. (n.d.). Chloroacetamide. National Center for Biotechnology Information.
  • Gomes, A. C. C., et al. (2022). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Antibiotics, 11(11), 1500. [Link]

  • Drug Hunter. (2025). Cheat Sheet for Covalent Enzyme Inhibitors.
  • ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
  • CymitQuimica. (n.d.). 5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine.
  • ResearchGate. (n.d.). Towards the primary target of chloroacetamides –new findings pave the way.
  • Journal of Medicinal Chemistry. (2024). Covalent Inhibitors: To Infinity and Beyond.
  • Sygnature Discovery. (n.d.). Stuck on You: Discovering Covalent Therapeutics with Biophysics.
  • Acta Poloniae Pharmaceutica. (2007). NUCLEOPHILIC REACTION OF CYCLOPENTYLAMINE ON PHTHALIMIDE DERIVATIVES: SYNTHESIS AND ANTINOCICEPTIVE ACTIVITY OF PRODUCTS.
  • WuXi AppTec. (n.d.). How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies.

Sources

Comparative

A Researcher's Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for the Putative Herbicide 2-chloro-N-cyclopentyl-N-cyclopropylacetamide

This guide provides a comprehensive framework for evaluating the biological activity of the novel chemical entity, 2-chloro-N-cyclopentyl-N-cyclopropylacetamide. Given the absence of published data on this specific molec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the biological activity of the novel chemical entity, 2-chloro-N-cyclopentyl-N-cyclopropylacetamide. Given the absence of published data on this specific molecule, we will proceed based on a chemically-informed hypothesis regarding its mode of action. The structural hallmark of this compound is the chloroacetamide moiety, a toxophore common to a well-established class of herbicides that act by inhibiting very-long-chain fatty acid (VLCFA) synthesis.[1][2]

Therefore, we hypothesize that 2-chloro-N-cyclopentyl-N-cyclopropylacetamide (herein referred to as 'Compound X') is a pre-emergent herbicide targeting a key enzyme in the VLCFA elongation pathway. This guide will detail the necessary in vitro and in vivo experimental plans to test this hypothesis, compare its performance against established alternatives, and critically, establish a predictive mathematical relationship between laboratory and whole-organism results—the In Vitro-In Vivo Correlation (IVIVC).

Foundational Hypothesis: Mode of Action

The mode of action of a herbicide is the specific biological process it disrupts to control susceptible plants.[3] Chloroacetamide herbicides are classified as seedling shoot growth inhibitors.[4] Their primary molecular target is the enzyme system responsible for elongating fatty acid chains beyond C18, a process critical for the biosynthesis of various essential lipids, including components of cell membranes, suberin, and cuticular waxes.[1][2] Inhibition of VLCFA synthesis leads to a cascade of effects, ultimately arresting cell division and early seedling development, which is why these herbicides are effective in a pre-emergence context.[5][6]

Our comparative analysis will include two well-characterized chloroacetamide herbicides as benchmarks:

  • Metolachlor: A widely used herbicide with a known profile of VLCFA synthesis inhibition.

  • Dimethenamid-P: Another potent chloroacetamide herbicide, providing a second point of reference for activity levels and weed control spectrum.[6][7]

The N-linked cyclopentyl and cyclopropyl groups on Compound X are presumed to modulate its physicochemical properties, such as lipophilicity and steric hindrance, which can significantly influence its uptake, translocation, and binding affinity to the target enzyme compared to the benchmark compounds. The cyclopropyl group, in particular, is a rigid structure often used in medicinal chemistry to enhance metabolic stability and potency.[8][9]

In Vitro Evaluation: Target-Specific Activity

The initial step is to confirm the hypothesized mode of action and quantify the intrinsic potency of Compound X at the molecular level. The most direct method is an enzyme inhibition assay using a preparation of the target, Very-Long-Chain Fatty Acid Elongase (VLCFAE).

Rationale for Experimental Choice: An in vitro enzyme assay provides a clean, quantitative measure of a compound's ability to interact with its intended target, free from confounding factors like cellular uptake, metabolism, or transport. This allows for a direct comparison of molecular potency (e.g., IC50 value) between Compound X and its alternatives. A common and effective method involves heterologously expressing a plant VLCFAE gene (e.g., from Arabidopsis thaliana) in Saccharomyces cerevisiae (yeast) and using microsomal fractions from these yeast cultures as the enzyme source.[10][11][12]

  • Enzyme Preparation:

    • Transform S. cerevisiae with a plasmid vector containing a plant VLCFAE gene (e.g., AtKCS1).

    • Culture the transformed yeast and induce protein expression.

    • Harvest yeast cells and prepare microsomal fractions by differential centrifugation. These fractions are enriched with the membrane-bound VLCFAE enzyme.

  • Inhibition Assay:

    • Prepare a reaction mixture containing the microsomal fraction, a radiolabeled substrate (e.g., [14C]malonyl-CoA), and the required co-factors (e.g., NADPH, acyl-CoA starter substrate like C18:1-CoA).

    • Add varying concentrations of Compound X, Metolachlor, or Dimethenamid-P (typically dissolved in DMSO) to the reaction tubes. Include a DMSO-only control.

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and extract the fatty acids.

    • Analyze the incorporation of the radiolabel into the VLCFA products using thin-layer chromatography (TLC) followed by autoradiography or scintillation counting.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

The results of this experiment should be summarized in a clear, comparative table.

CompoundTarget EnzymeIC50 (nM) [95% CI]
Compound X A. thaliana VLCFAE (KCS1)[Experimental Result]
MetolachlorA. thaliana VLCFAE (KCS1)[Experimental Result]
Dimethenamid-PA. thaliana VLCFAE (KCS1)[Experimental Result]

Table 1: Hypothetical data structure for comparing the in vitro inhibitory potency of Compound X and benchmark herbicides against the VLCFAE enzyme. Lower IC50 values indicate higher potency.

InVitro_Workflow cluster_prep Enzyme Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Yeast_Culture Yeast Culture (Expressing VLCFAE) Harvest Cell Harvest & Lysis Yeast_Culture->Harvest Centrifuge Differential Centrifugation Harvest->Centrifuge Microsomes Isolate Microsomal Fraction (Enzyme Source) Centrifuge->Microsomes Reaction_Setup Prepare Reaction Mix ([14C]malonyl-CoA, Substrates) Microsomes->Reaction_Setup Input Add_Compound Add Test Compounds (Compound X, Benchmarks) Reaction_Setup->Add_Compound Incubate Incubate (30°C, 60 min) Add_Compound->Incubate Extract Stop Reaction & Extract Fatty Acids Incubate->Extract TLC TLC Separation of Radiolabeled Products Extract->TLC Process Quantify Quantify Radioactivity TLC->Quantify IC50 Calculate % Inhibition & Determine IC50 Quantify->IC50

In Vitro VLCFAE Inhibition Assay Workflow.
In Vivo Evaluation: Whole-Plant Efficacy

While in vitro data reveals molecular potency, it does not account for the complex processes of absorption, translocation, and metabolism that determine a herbicide's effectiveness in a whole organism.[13][14] Therefore, a whole-plant bioassay is essential to determine the in vivo efficacy.[15][16]

Rationale for Experimental Choice: A whole-plant bioassay directly measures the desired outcome: weed control.[13] By testing the herbicides on representative grass and broadleaf weed species, we can assess not only the overall efficacy but also the spectrum of activity. Pre-emergence application mimics the intended use pattern for this class of herbicides. Key endpoints like germination inhibition and biomass reduction provide robust, quantifiable data for comparison.

  • Plant Material:

    • Select at least one grass weed species (e.g., Setaria viridis - Green Foxtail) and one small-seeded broadleaf weed species (e.g., Amaranthus retroflexus - Redroot Pigweed).

    • Include a known susceptible standard population for each species to ensure the assay is performing correctly.[16]

  • Assay Setup:

    • Fill pots or trays with a standardized soil mix.

    • Sow a predetermined number of seeds (e.g., 20) of the target weed species at a consistent depth.

    • Prepare serial dilutions of Compound X, Metolachlor, and Dimethenamid-P in a suitable carrier (e.g., water with a minimal amount of solvent and surfactant).

    • Apply the herbicide solutions evenly to the soil surface using a calibrated laboratory sprayer. Include an untreated control group.

    • Use a randomized complete block design with at least four replications for each treatment.

  • Growth and Evaluation:

    • Move the treated pots to a controlled environment (greenhouse or growth chamber) with standardized temperature, light, and humidity.

    • Water the pots as needed, typically by sub-irrigation to avoid disturbing the treated soil surface.[15]

    • After a set period (e.g., 21 days after treatment), evaluate the efficacy.

    • Count the number of emerged seedlings to calculate percent germination inhibition.

    • Harvest the above-ground biomass (shoots) from each pot, dry them in an oven, and weigh to determine the dry biomass.

  • Data Analysis:

    • Calculate the percent reduction in germination and biomass for each treatment relative to the untreated control.

    • Plot the percent reduction against the herbicide application rate (g/ha or similar) and fit to a dose-response model to determine the GR50 (the rate required to cause a 50% reduction in growth/biomass).

CompoundWeed SpeciesApplicationGR50 (g a.i./ha) [95% CI]
Compound X Setaria viridisPre-emergence[Experimental Result]
Amaranthus retroflexusPre-emergence[Experimental Result]
MetolachlorSetaria viridisPre-emergence[Experimental Result]
Amaranthus retroflexusPre-emergence[Experimental Result]
Dimethenamid-PSetaria viridisPre-emergence[Experimental Result]
Amaranthus retroflexusPre-emergence[Experimental Result]

Table 2: Hypothetical data structure for comparing the in vivo pre-emergence efficacy of Compound X and benchmarks. Lower GR50 values indicate higher efficacy.

InVivo_Workflow cluster_setup Assay Setup cluster_growth Incubation & Growth cluster_eval Evaluation & Data Analysis Fill_Pots Fill Pots with Standardized Soil Sow_Seeds Sow Weed Seeds (e.g., S. viridis) Fill_Pots->Sow_Seeds Apply_Herbicides Apply with Calibrated Sprayer Sow_Seeds->Apply_Herbicides Prep_Herbicides Prepare Herbicide Dilutions Prep_Herbicides->Apply_Herbicides Growth_Chamber Move to Controlled Environment (21 days) Apply_Herbicides->Growth_Chamber Transfer Watering Sub-irrigate as Needed Growth_Chamber->Watering Count_Emerged Count Emerged Seedlings Growth_Chamber->Count_Emerged Evaluate Harvest_Biomass Harvest & Dry Shoot Biomass Calculate Calculate % Reduction vs. Control Count_Emerged->Calculate Harvest_Biomass->Calculate GR50 Dose-Response Analysis Determine GR50 Calculate->GR50

In Vivo Whole-Plant Bioassay Workflow.
Bridging the Gap: In Vitro-In Vivo Correlation (IVIVC)

IVIVC is a predictive mathematical model that describes the relationship between an in vitro property (e.g., IC50) and an in vivo response (e.g., GR50).[17][18] Establishing a strong IVIVC is a cornerstone of modern drug and agrochemical development, as it allows in vitro assays to serve as a surrogate for more complex and resource-intensive in vivo studies.[19][20] A robust correlation can accelerate the optimization of lead compounds, as chemists can use the faster, cheaper in vitro assay to predict whole-organism performance.

Causality and Logic: For a meaningful correlation to exist, the in vitro assay must measure an event that is rate-limiting or causally linked to the in vivo outcome. In our case, the inhibition of VLCFAE (in vitro) is the direct cause of the growth arrest observed in the whole plant (in vivo). However, the correlation is rarely a perfect 1:1 relationship due to pharmacokinetic and pharmacodynamic factors (ADME - Absorption, Distribution, Metabolism, Excretion).

  • Data Generation: A successful IVIVC requires data from a series of structurally related compounds that span a range of potencies. In addition to Compound X and the benchmarks, one would ideally synthesize and test several analogues of Compound X with varying substituents on the cyclopentyl or cyclopropyl rings.

  • Model Development:

    • The most straightforward approach is to plot the in vivo response against the in vitro property. For our purposes, this would be a plot of log(1/GR50) versus log(1/IC50) . The data is transformed logarithmically to linearize the relationship and account for the wide range of potencies.

    • Perform a linear regression analysis on the plotted data.

  • Model Validation:

    • The strength of the correlation is assessed by the coefficient of determination (R²). An R² value close to 1.0 indicates a strong predictive relationship.

    • The model should be validated by using it to predict the in vivo efficacy of a new, untested analogue based solely on its in vitro IC50 value, and then confirming this prediction with an actual in vivo experiment.

  • High Correlation (R² > 0.8): This indicates that the in vitro assay is a strong predictor of whole-plant performance for this chemical class. Differences in efficacy are primarily driven by target-site potency. This is the ideal outcome for a lead optimization program.

  • Poor Correlation (R² < 0.5): This suggests that other factors beyond target-site inhibition are dominant in determining whole-plant efficacy. This could be due to:

    • Differential Uptake/Translocation: Some analogues may be more readily absorbed by roots or shoots.

    • Metabolic Instability: Certain compounds may be rapidly detoxified by the plant.

    • Off-Target Effects: The compounds may have other modes of action contributing to their herbicidal effect.

A poor correlation is not a failure; it is a critical piece of data that directs further research into the ADME properties of the chemical series.

IVIVC_Model cluster_data Data Inputs cluster_analysis Correlation Analysis cluster_output Predictive Model InVitro_Data In Vitro Data (IC50 values for multiple analogues) Transform Log Transform Data (log(1/IC50) & log(1/GR50)) InVitro_Data->Transform InVivo_Data In Vivo Data (GR50 values for multiple analogues) InVivo_Data->Transform Plot Plot In Vivo vs. In Vitro Transform->Plot Regression Linear Regression Analysis Plot->Regression R2 Calculate R² Value Regression->R2 Model Established IVIVC Model R2->Model Validate Predict Predict In Vivo Efficacy from New In Vitro Data Model->Predict

Logical Flow for Establishing an IVIVC Model.
Conclusion and Path Forward

This guide outlines a scientifically rigorous, self-validating system for characterizing the novel compound 2-chloro-N-cyclopentyl-N-cyclopropylacetamide. By hypothesizing its mode of action based on its chemical structure, we have designed a clear experimental path.

  • The in vitro VLCFAE assay will provide a rapid and precise measure of its molecular potency against its likely target.

  • The in vivo whole-plant bioassay will determine its real-world efficacy and spectrum of activity.

  • The resulting IVIVC will be the critical link, translating molecular-level data into predictive, whole-organism outcomes.

The comparative data generated against benchmark herbicides like Metolachlor and Dimethenamid-P will immediately position Compound X within the existing landscape of chloroacetamide herbicides. A favorable profile—demonstrated by a potent IC50, a low GR50 across key weed species, and a strong IVIVC—would provide a compelling case for its further development as a novel herbicide candidate.

References

  • Böger, P., Matthes, B., & Schmalfuß, J. (2000). The very-long-chain fatty acid synthase is inhibited by chloroacetamides. Pest Management Science, 56(6), 497-508. Available at: [Link]

  • Society of Commercial Seed Technologists. (n.d.). Herbicide Bioassay Study Guide. Analyzeseeds. Available at: [Link]

  • Kim, J. S., Kim, D. S., Park, K. W., & Kim, Y. S. (2024). Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis. Plants, 13(3), 429. Available at: [Link]

  • FBN. (2023). Herbicide Mode of Action Groups 101. FBN. Available at: [Link]

  • Wang, M., et al. (2021). Synthesis and Herbicidal Activity of Tetrahydrolinalyl Amides. Chinese Journal of Organic Chemistry. Available at: [Link]

  • LeBaron, H. M., McFarland, J. E., & Burnside, O. C. (1988). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology, 2(3), 357-366. Available at: [Link]

  • Studley, J. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available at: [Link]

  • ResearchGate. (2022). Mode of Action for Chloroacetamides and Functionally Related Compounds. ResearchGate. Available at: [Link]

  • Oklahoma State University Extension. (n.d.). Herbicide How-To: Understanding Herbicide Mode of Action. Oklahoma State University. Available at: [Link]

  • PubChem. (n.d.). Chloroacetamide. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. (n.d.). Cyclopropyl group. Wikipedia. Available at: [Link]

  • Xu, J., et al. (2024). Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies. World Journal of Microbiology and Biotechnology, 40(4), 101. Available at: [Link]

  • CropLife Australia. (2023). Herbicide Mode of Action Table. CropLife Australia. Available at: [Link]

  • ACS Publications. (2023). Design, Synthesis, and Herbicidal Activity of Novel Tetrahydrophthalimide Derivatives Containing Oxadiazole/Thiadiazole Moieties. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Lu, Y., Kim, D., & Li, J. (2012). In vitro-In vivo Correlation: Perspectives on Model Development. The AAPS Journal, 14(4), 891–898. Available at: [Link]

  • Min, L. J., et al. (2022). Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues. Pesticide Biochemistry and Physiology, 188, 105228. Available at: [Link]

  • Trenkamp, S., et al. (2004). Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides. Proceedings of the National Academy of Sciences, 101(32), 11903-11908. Available at: [Link]

  • Burgos, N. R. (2015). Whole-Plant and Seed Bioassays for Resistance Confirmation. Weed Science, 63(Special Issue), 152-165. Available at: [Link]

  • Patsnap. (2025). How is in vitro–in vivo correlation (IVIVC) established?. Patsnap Synapse. Available at: [Link]

  • MDPI. (2022). The Progress towards Novel Herbicide Modes of Action and Targeted Herbicide Development. MDPI. Available at: [Link]

  • Bach, L., & Faure, J. D. (2010). Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses. Journal of Plant Physiology, 167(7), 541-546. Available at: [Link]

  • ResearchGate. (2000). The Very-Long-Chain Fatty Acid Synthase Is Inhibited by Chloroacetamides. ResearchGate. Available at: [Link]

  • Pharma IQ. (n.d.). 5 Top Tips on How to Establish IVIVC. Pharma IQ. Available at: [Link]

  • ACS Publications. (2023). Design, Synthesis, and Herbicidal Activity Study of Novel Pyrazole-Carboxamides as Potential Transketolase Inhibitors. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • PubMed. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. PubMed. Available at: [Link]

  • Certara. (n.d.). How to Perform IVIVC for Delayed Release Drug Formulations. Certara. Available at: [Link]

  • PubMed. (2004). Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides. PubMed. Available at: [Link]

  • Cambridge University Press. (2015). Whole-Plant and Seed Bioassays for Resistance Confirmation. Cambridge University Press. Available at: [Link]

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Sources

Validation

A Strategic Guide to the Cross-Reactivity Profiling of 2-chloro-N-cyclopentyl-N-cyclopropylacetamide

Introduction: The Imperative of Selectivity in Drug Discovery In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its selectivity. Off-target interactions, where...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its selectivity. Off-target interactions, where a molecule binds to unintended proteins, can lead to unforeseen toxicities or a dilution of therapeutic effect, and are a primary cause of late-stage clinical trial failures.[1] The molecule at the center of our discussion, 2-chloro-N-cyclopentyl-N-cyclopropylacetamide (hereafter designated as "Compound X"), presents a chemical scaffold with potential therapeutic relevance. However, its journey from a promising hit to a viable lead compound is contingent on a rigorous evaluation of its cross-reactivity profile.

This guide provides a comprehensive, multi-tiered strategy for characterizing the selectivity of Compound X. We will not merely list protocols; instead, we will delve into the causality behind experimental choices, establishing a self-validating system for assessing off-target liabilities. We will compare this hypothetical profiling data with two fictional analogues, "Comparator A" (a close structural analogue) and "Comparator B" (a compound with a different scaffold but similar intended primary target), to provide context and illustrate the decision-making process.

Structural Rationale for Profiling Strategy

The structure of Compound X provides initial clues for potential off-target interactions. The chloroacetamide moiety is a known reactive group, capable of forming covalent bonds with nucleophilic residues like cysteine.[2] This functionality is present in certain herbicides that target very-long-chain fatty acid synthesis.[3][4] The N-cyclopentyl and N-cyclopropyl groups are often incorporated into drug candidates to enhance metabolic stability and fine-tune binding to hydrophobic pockets within target proteins.[5] This combination of a potentially reactive warhead and lipophilic groups necessitates a broad, unbiased screening approach to identify potential off-target interactions across diverse protein families.

A Multi-Tiered Approach to Cross-Reactivity Profiling

A robust profiling strategy begins with broad, high-throughput screening to identify potential areas of concern, followed by more focused secondary and functional assays to confirm and quantify these interactions.

G cluster_0 Tier 1: Broad, Unbiased Screening cluster_1 Tier 2: Hit Confirmation & Quantification cluster_2 Tier 3: Cellular & Functional Validation T1_Kinase Broad Kinase Profiling (e.g., KINOMEscan®) T2_Dose Dose-Response Assays (IC50 / Kd Determination) T1_Kinase->T2_Dose Identified Hits T1_GPCR GPCR Radioligand Binding Panel T1_GPCR->T2_Dose Identified Hits T1_Ion Ion Channel Panel T1_Ion->T2_Dose Identified Hits T2_Mech Mechanism of Action Studies (e.g., ATP Competition) T2_Dose->T2_Mech T3_Target Target Engagement Assays (e.g., CETSA) T2_Mech->T3_Target Confirmed Off-Targets T3_Pheno Phenotypic & Cytotoxicity Assays T3_Target->T3_Pheno T3_Pathway Signaling Pathway Analysis (e.g., Western Blot) T3_Target->T3_Pathway

Caption: Tiered workflow for cross-reactivity profiling.

Tier 1: Broad, Unbiased Screening

The initial step is to cast a wide net across the most common protein families implicated in off-target effects.

Kinase Profiling

Protein kinases are a large family of enzymes that are frequent off-targets for small molecules due to the conserved nature of the ATP-binding pocket.[6] A competitive binding assay is a superior choice for initial screening over enzymatic assays because it is independent of ATP concentration and can identify non-competitive binders.[7]

This protocol is adapted from the principles of the KINOMEscan® platform.[8]

  • Assay Principle: Test compounds are incubated with a panel of DNA-tagged human kinases. An immobilized, active-site directed ligand is then added. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound. The captured, DNA-tagged kinase is quantified by qPCR.[8]

  • Preparation:

    • Dissolve Compound X, Comparator A, and Comparator B in 100% DMSO to create 100X stock solutions.

    • The KINOMEscan® panel, comprising a broad selection of human kinases (e.g., 468 kinases), is utilized.[9]

  • Binding Assay:

    • A solution of each DNA-tagged kinase is prepared in binding buffer.

    • The test compounds are added to the kinase solutions at a final concentration of 10 µM. A DMSO control is also included.

    • The mixture is incubated for 1 hour at room temperature to allow for equilibration.

    • Streptavidin-coated magnetic beads, to which a biotinylated, immobilized ligand has been attached, are added to each well.

    • The plates are incubated for another hour to allow for kinase capture.

  • Quantification:

    • The beads are washed to remove unbound kinase.

    • The amount of bound kinase is quantified using qPCR with primers specific for the DNA tag on each kinase.

  • Data Analysis:

    • The qPCR data is used to calculate the percentage of kinase that remains bound to the immobilized ligand in the presence of the test compound, relative to the DMSO control. This is reported as "% of Control".

    • A lower "% of Control" value indicates a stronger interaction between the test compound and the kinase. A common threshold for a "hit" is <35% of control.

GPCR and Ion Channel Screening

G-protein coupled receptors (GPCRs) and ion channels are other major classes of proteins where off-target interactions can lead to significant safety concerns. A panel of radioligand binding assays is the gold standard for initial screening against these targets.[10][11]

The following table summarizes hypothetical results from our broad screening of Compound X and its comparators at a single concentration (10 µM).

Target Class Assay Type Compound X Comparator A Comparator B Interpretation
Kinases KINOMEscan® (% of Control)3 hits (<35%)8 hits (<35%)1 hit (<35%)Compound X shows a moderate number of kinase off-targets. Comparator A appears more promiscuous, while Comparator B is highly selective.
GPCRs Radioligand Binding (% Inhibition)1 hit (>50%)2 hits (>50%)0 hits (>50%)Compound X shows a single significant GPCR interaction.
Ion Channels Radioligand Binding (% Inhibition)0 hits (>50%)0 hits (>50%)0 hits (>50%)All compounds appear clean with respect to the ion channel panel tested.

Tier 2: Hit Confirmation and Potency Determination

Hits identified in Tier 1 must be confirmed and their potency quantified. This is achieved by generating dose-response curves to determine IC50 (for enzymatic assays) or Kd (for binding assays) values.

This protocol describes how to determine the binding affinity (Ki) for a hit identified in the GPCR screen (e.g., Dopamine D2 receptor).

  • Principle: A fixed concentration of a radiolabeled ligand (e.g., [3H]-Spiperone) is competed for binding to the receptor by increasing concentrations of the unlabeled test compound.[12]

  • Membrane Preparation:

    • Cell membranes expressing the human Dopamine D2 receptor are prepared by homogenizing the cells in a cold lysis buffer and pelleting the membranes by centrifugation.[12]

    • The final membrane pellet is resuspended in assay buffer, and protein concentration is determined.

  • Competition Assay:

    • In a 96-well plate, add the following in order: assay buffer, a serial dilution of the test compound (e.g., from 100 µM to 1 pM), the cell membrane preparation, and the radioligand at a concentration close to its Kd.

    • Total binding is determined in the absence of a competitor, and non-specific binding is determined in the presence of a saturating concentration of a known unlabeled ligand (e.g., haloperidol).

    • The plate is incubated to reach equilibrium (e.g., 60 minutes at 30°C).

  • Filtration and Counting:

    • The reaction is terminated by rapid filtration through a glass fiber filter, trapping the membranes with the bound radioligand.[11]

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • Scintillation fluid is added to the filters, and the radioactivity is counted.

  • Data Analysis:

    • The data are plotted as percent specific binding versus the log concentration of the test compound.

    • A non-linear regression analysis is used to determine the IC50 value.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

The following table presents hypothetical Kd (for kinases) and Ki (for GPCRs) values for the hits identified in Tier 1.

Off-Target Assay Type Compound X Comparator A Comparator B
Primary Target Enzymatic Assay (IC50)5 nM8 nM3 nM
Kinase Hit 1 (p38α) Kd Determination150 nM95 nM>10,000 nM
Kinase Hit 2 (JNK1) Kd Determination800 nM450 nM>10,000 nM
Kinase Hit 3 (VEGFR2) Kd Determination2,500 nM1,200 nM>10,000 nM
GPCR Hit 1 (D2 Receptor) Ki Determination450 nM200 nM>10,000 nM

Selectivity Score (S(1µM)): A useful metric for quantifying selectivity is the selectivity score, which is the number of kinases inhibited below a certain threshold divided by the total number of kinases tested.[6]

  • Compound X: S(1µM) = 2/468 = 0.0043

  • Comparator A: S(1µM) = 4/468 = 0.0085 (Hypothetical, assuming more potent hits)

  • Comparator B: S(1µM) = 0/468 = 0

These scores quantitatively demonstrate that Comparator B is the most selective, followed by Compound X, with Comparator A being the least selective.

Tier 3: Cellular and Functional Validation

Biochemical and binding assays are essential, but they do not fully recapitulate the complex environment inside a living cell.[6] Tier 3 assays are crucial for understanding the real-world consequences of off-target binding.

Cellular Target Engagement

It is critical to confirm that the off-target interactions observed in vitro also occur in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it measures the thermal stabilization of a target protein upon ligand binding.

Phenotypic and Cytotoxicity Assays

The ultimate concern with off-target effects is unintended cellular toxicity. A panel of cell lines should be treated with increasing concentrations of the test compounds to determine their cytotoxic potential.

Assay Type Cell Line Compound X (CC50) Comparator A (CC50) Comparator B (CC50) Interpretation
Cytotoxicity HEK2935 µM2 µM> 50 µMThe cytotoxicity of Compound X and A correlates with their off-target profiles. Comparator B is non-toxic at high concentrations.
Cytotoxicity HepG28 µM3.5 µM> 50 µMSimilar trend observed in a liver-derived cell line.
p38α Target Engagement CETSAYes (at 1 µM)Yes (at 0.5 µM)NoConfirms that Compound X and A engage the p38α kinase off-target in cells.
Downstream Signaling Pathway Analysis

If an off-target has a known signaling pathway, its modulation can be assessed. For the p38α kinase hit, we can measure the phosphorylation of its downstream substrate, MK2.

G Compound_X Compound X p38a p38α Kinase (Off-Target) Compound_X->p38a Inhibition MK2 MK2 p38a->MK2 Phosphorylates pMK2 p-MK2 (Phosphorylated) Cellular_Effect Unintended Cellular Effect pMK2->Cellular_Effect

Caption: Hypothetical signaling pathway affected by an off-target interaction.

A western blot analysis showing a dose-dependent decrease in phosphorylated MK2 in cells treated with Compound X would provide functional validation of the p38α off-target activity.

Conclusion and Recommendations

This comprehensive, three-tiered approach provides a robust framework for profiling the cross-reactivity of a novel compound like "2-chloro-N-cyclopentyl-N-cyclopropylacetamide."

  • Compound X exhibits a promising, relatively selective profile, with a few manageable off-targets. The 30-fold selectivity window between its primary target (IC50 = 5 nM) and its most potent off-target (p38α, Kd = 150 nM) is a good starting point for optimization. Further medicinal chemistry efforts should focus on reducing p38α and D2 receptor affinity while maintaining on-target potency.

  • Comparator A , the close structural analogue, is significantly more promiscuous and shows higher cytotoxicity. This highlights how small structural changes can have large impacts on selectivity and underscores the importance of profiling each new analogue.

  • Comparator B , with a different scaffold, is highly selective and non-toxic, representing a benchmark for an ideal lead compound.

By systematically applying this profiling strategy, researchers can make informed decisions, prioritize compounds with the highest likelihood of success, and ultimately contribute to the development of safer and more effective medicines. The investment in early, comprehensive cross-reactivity profiling is not a barrier but an accelerator on the path to clinical success.

References

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  • LeBaron, L. J., & McFarland, J. E. (1990). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology. Available at: [Link]

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  • National Center for Biotechnology Information. (n.d.). 2-chloro-N-cyclopentylacetamide. PubChem Compound Database. Available at: [Link]

  • de Sousa, M. A., & de Magalhães, J. C. (2001). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. Available at: [Link]

  • ResearchGate. (2023). Reactivity-based RNA profiling for analyzing transcriptome interactions of small molecules in human cells. ResearchGate. Available at: [Link]

  • ResearchGate. (2021). Mode of Action for Chloroacetamides and Functionally Related Compounds. ResearchGate. Available at: [Link]

  • seqWell. (2024). BLOG: Selecting the Right Gene Editing Off-Target Assay. seqWell. Available at: [Link]

  • van der Worp, H. B., et al. (2014). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling. Available at: [Link]

  • Hulme, E. C. (1992). Radioligand binding methods: practical guide and tips. Methods in Molecular Biology. Available at: [Link]

  • ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Available at: [Link]

  • Al-Haddad, A. A. A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine. Available at: [Link]

  • Weed Science Society of America. (n.d.). Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). WSSA. Available at: [Link]

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  • Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Available at: [Link]

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Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to Personal Protective Equipment for Handling 2-chloro-N-cyclopentyl-N-cyclopropylacetamide

The core principle of laboratory safety is the control of hazards at their source through engineering and administrative controls. PPE should be considered the final line of defense.

Author: BenchChem Technical Support Team. Date: February 2026

The core principle of laboratory safety is the control of hazards at their source through engineering and administrative controls. PPE should be considered the final line of defense. The information presented here is intended to supplement, not replace, a thorough risk assessment and adherence to your institution's safety protocols.

Understanding the Risks: The 'Why' Behind the 'What'

2-chloro-N-cyclopentyl-N-cyclopropylacetamide belongs to the class of chloroacetamides. Compounds in this family are known to be hazardous. Based on data from analogous structures like 2-chloro-N-cyclopentylacetamide and 2-Chloro-N-cyclopropylacetamide, we can anticipate a similar hazard profile.[1][2]

Key Anticipated Hazards:

  • Acute Oral Toxicity: Similar compounds are harmful if swallowed.[2][3]

  • Skin Corrosion/Irritation: A significant risk is the potential for severe skin burns and eye damage upon contact.[2]

  • Skin Sensitization: May cause an allergic skin reaction.[1][3]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[1]

Given these potential hazards, a stringent PPE protocol is non-negotiable to prevent exposure through dermal contact, inhalation, and ocular contact.

Core Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is contingent on the nature of the work being performed. The following table outlines the recommended PPE for various laboratory operations involving 2-chloro-N-cyclopentyl-N-cyclopropylacetamide.

Laboratory Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields and a face shieldChemical-resistant gloves (Nitrile rubber recommended)Full-length lab coat, closed-toe shoesN95 or higher rated respirator (if not in a ventilated enclosure)
Solution Preparation Chemical splash gogglesChemical-resistant gloves (Nitrile rubber recommended)Full-length lab coat, closed-toe shoesWork in a certified chemical fume hood
Running Reactions Chemical splash gogglesChemical-resistant gloves (Nitrile rubber recommended)Full-length lab coat, closed-toe shoesWork in a certified chemical fume hood
Work-up and Purification Chemical splash goggles and face shieldChemical-resistant gloves (Nitrile rubber recommended)Chemical-resistant apron over a full-length lab coat, closed-toe shoesWork in a certified chemical fume hood
Handling Waste Chemical splash goggles and face shieldChemical-resistant gloves (Nitrile rubber recommended)Chemical-resistant apron over a full-length lab coat, closed-toe shoesWork in a certified chemical fume hood

Procedural Guidance: Donning and Doffing of PPE

The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) PPE:
  • Lab Coat/Protective Suit: Put on the lab coat and ensure it is fully buttoned.

  • Respirator (if required): Perform a seal check to ensure a proper fit.

  • Eye and Face Protection: Put on safety goggles or glasses, followed by a face shield if necessary.

  • Gloves: Don gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat.

Doffing (Taking Off) PPE:
  • Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface.

  • Face Shield and Goggles: Remove from the back of the head.

  • Lab Coat/Protective Suit: Unbutton and roll it inside out as you remove it, only touching the inside surfaces.

  • Respirator (if used): Remove from the back of the head.

  • Wash Hands: Thoroughly wash your hands with soap and water.

Visualizing PPE Selection: A Decision-Making Workflow

The following diagram illustrates a simplified decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Handling 2-chloro-N-cyclopentyl-N-cyclopropylacetamide risk_assessment Assess Task-Specific Risks (e.g., weighing, in solution) start->risk_assessment is_solid Is the compound in solid form? risk_assessment->is_solid in_fume_hood Working in a fume hood? is_solid->in_fume_hood Yes add_respirator Add N95 Respirator is_solid->add_respirator No splash_risk Potential for splash? in_fume_hood->splash_risk Yes base_ppe Minimum PPE: - Safety Glasses - Nitrile Gloves - Lab Coat in_fume_hood->base_ppe No splash_risk->base_ppe No goggles_face_shield Upgrade to Chemical Goggles and Face Shield splash_risk->goggles_face_shield Yes end Proceed with Caution base_ppe->end add_respirator->in_fume_hood goggles_face_shield->base_ppe

Caption: PPE selection workflow for handling 2-chloro-N-cyclopentyl-N-cyclopropylacetamide.

Operational and Disposal Plans

Handling:

  • Always handle 2-chloro-N-cyclopentyl-N-cyclopropylacetamide in a well-ventilated area, preferably a certified chemical fume hood.[4]

  • Avoid the formation of dust when handling the solid form.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Wash hands thoroughly after handling.[1]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Protect from moisture.[1]

Disposal:

As a halogenated organic compound, 2-chloro-N-cyclopentyl-N-cyclopropylacetamide and any materials contaminated with it must be disposed of as hazardous waste.[5][6]

  • Do not dispose of this compound down the drain.[5][7]

  • Collect all waste containing this compound in a designated, properly labeled "Halogenated Organic Waste" container.[5][6]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 2-chloro-N-cyclopentyl-N-cyclopropylacetamide and maintain a safe and productive research environment.

References

  • PubChem. (n.d.). 2-chloro-N-cyclopentylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Eurofins USA. (n.d.). 2-Chloroacetamide Safety Data Sheet. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • Fishel, F. M. (2019, January 3). Personal Protective Equipment for Handling Pesticides. UF/IFAS EDIS. Retrieved from [Link]

  • Unknown. (n.d.). Hazardous Waste Segregation.
  • Health.vic. (2024, December 27). Pesticide use and personal protective equipment. Retrieved from [Link]

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-chloroacetamide. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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